3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCJTZTBBYGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736578 | |
| Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866327-70-0 | |
| Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This compound is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this molecule is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a piperidinomethyl side chain—are prevalent in a wide range of pharmacologically active compounds. This guide details plausible synthetic routes with generalized experimental protocols for analogous compounds, summarizes its key chemical data, and discusses its potential utility as a building block for more complex molecules. Safety information, based on related chemical structures, is also provided to ensure safe handling and use in a laboratory setting.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a piperidinomethyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the piperidinomethyl moiety is a common feature in centrally active and other therapeutic agents.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 866327-70-0[1] |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| Property | Value |
| Physical State | Solid (predicted) |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate (predicted). |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis and Experimental Protocols
Route 1: Synthesis via Nucleophilic Substitution
This common two-step pathway begins with the radical bromination of a methylpyridine precursor, followed by a nucleophilic substitution with piperidine.
Step 1: Radical Bromination of 3-Bromo-5-methylpyridine
The first step involves the formation of a bromomethyl intermediate from the corresponding methylpyridine using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).
-
Experimental Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine.
-
Purify the product by flash column chromatography on silica gel.
-
Step 2: Nucleophilic Substitution with Piperidine
The bromomethyl intermediate is then reacted with piperidine to yield the final product.
-
Experimental Protocol (General Procedure):
-
Dissolve the purified 3-bromo-5-(bromomethyl)pyridine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
To this solution, add piperidine (2.0-3.0 equivalents). The excess piperidine also serves as a base to neutralize the hydrobromic acid byproduct.
-
Stir the reaction mixture at room temperature for an extended period (typically 12-24 hours), monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine to remove any remaining water-soluble impurities, and dry over an anhydrous drying agent.
-
Concentrate the organic phase and purify the crude product by column chromatography to obtain pure this compound.
-
Caption: Synthetic pathway via nucleophilic substitution.
Route 2: Synthesis via Reductive Amination
An alternative and often milder approach is the reductive amination of an aldehyde precursor with piperidine using a suitable reducing agent.
-
Experimental Protocol (General Procedure):
-
In a reaction vessel, dissolve 3-bromo-5-formylpyridine (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in a suitable solvent, such as methanol, dichloromethane, or 1,2-dichloroethane.
-
Stir the solution at room temperature for a short period to allow for the formation of the iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-2.0 equivalents), portion-wise to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield this compound.
-
Caption: Synthetic pathway via reductive amination.
Potential Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily recognized as a synthetic intermediate or building block in the chemical literature.[2] The true value of this compound lies in its potential for the synthesis of more elaborate molecules for drug discovery.
-
Versatile Synthetic Handle: The carbon-bromine bond on the pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2] This allows for the facile introduction of aryl, heteroaryl, amino, and alkyne functionalities at the 3-position of the pyridine ring.
-
Pharmacologically Relevant Scaffolds: The pyridine ring is a common scaffold in numerous biologically active molecules.[2] Similarly, the piperidine moiety is a well-known pharmacophore present in a vast number of approved drugs, particularly those targeting the central nervous system. The combination of these two structural features in this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
Caption: Potential for chemical diversification.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following safety information is based on analogous bromopyridine and piperidine derivatives and should be considered as a guideline for safe laboratory practices.
| Hazard Class | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Always consult a comprehensive Safety Data Sheet for the specific compound or a close structural analog before handling.
References
An In-depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS No. 1195765-45-7) and Dabrafenib Mesylate (CAS No. 1195768-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of Dabrafenib and its mesylate salt, a potent inhibitor of BRAF kinases. While the initial query referenced CAS number 866327-70-0, which corresponds to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, the context of an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized active pharmaceutical ingredient, Dabrafenib. This document focuses on Dabrafenib (free base) and its clinically relevant mesylate salt form.
Dabrafenib is a targeted therapy used in the treatment of various cancers, particularly those with BRAF V600 mutations.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows.
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key properties of Dabrafenib and its mesylate salt.
Table 1: General and Calculated Physicochemical Properties
| Property | Dabrafenib (Free Base) | Dabrafenib Mesylate | Data Source |
| CAS Number | 1195765-45-7 | 1195768-06-9 | [1][3][4] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | C₂₄H₂₄F₃N₅O₅S₃ | [3][4][5] |
| Molecular Weight | 519.56 g/mol | 615.67 g/mol | [3][4][5] |
| Exact Mass | 519.1038 g/mol | 615.0892 g/mol | Calculated |
| Topological Polar Surface Area | 155 Ų | 210 Ų | Calculated |
| Hydrogen Bond Donor Count | 2 | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 9 | 14 | Calculated |
| Rotatable Bond Count | 5 | 6 | Calculated |
Table 2: Experimental Physicochemical Properties
| Property | Value | Experimental Conditions | Data Source |
| Physical Description | White to slightly colored solid | Ambient | [1] |
| pKa | 6.6, 2.2, -1.5 | Aqueous media | [1] |
| Aqueous Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 | Aqueous media | [1] |
| Solubility in Organic Solvents | DMSO: ≥ 33 mg/mL; Ethanol: < 1 mg/mL | 25°C | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of physicochemical data. The following sections outline standard methodologies for determining the key properties of a small molecule drug like Dabrafenib.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6][7]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Methodology:
-
Preparation: Add an excess amount of Dabrafenib or its mesylate salt to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) or organic solvents (e.g., DMSO, ethanol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved Dabrafenib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[5][8]
Principle: The pKa is determined by monitoring the change in pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.
Methodology:
-
Sample Preparation: A known concentration of Dabrafenib is dissolved in a suitable solvent, often a co-solvent system (e.g., water/methanol) for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using an automated titrator.
-
pH Measurement: The pH of the solution is measured continuously using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve using appropriate software.
Structural Elucidation (NMR, Mass Spectrometry, and X-ray Crystallography)
The definitive structure of a molecule is determined through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within a molecule.[9][10][11]
-
¹H NMR: Identifies the number and types of hydrogen atoms.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms. Experimental Details: A sample of Dabrafenib is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in a high-field NMR spectrometer. The resulting spectra are analyzed to assign all proton and carbon signals and to confirm the molecular structure.
-
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.[12][13][14][15]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition. Experimental Details: A dilute solution of Dabrafenib is introduced into the mass spectrometer (e.g., via electrospray ionization). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
-
Single-Crystal X-ray Crystallography: Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17][18][19][20] Experimental Details: A high-quality single crystal of Dabrafenib is grown and mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to solve the crystal structure.
Mandatory Visualizations
Signaling Pathway
Dabrafenib is an inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[1][2][21][22][23][24][25][26][27][28] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving tumor growth.
Figure 1: Dabrafenib inhibits the mutated BRAF kinase, blocking downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor like Dabrafenib.
Figure 2: A streamlined workflow for assessing the inhibitory activity of Dabrafenib.
Experimental Protocol: Cell Proliferation Assay (MTT/MTS)
Cell proliferation assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[29][30][31]
Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: BRAF V600E mutant cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Dabrafenib for a specified period (e.g., 72 hours). Control wells receive vehicle only.
-
Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the log of the Dabrafenib concentration and fitting the data to a dose-response curve.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of Dabrafenib and its mesylate salt, along with standardized experimental protocols for their determination. The visualizations of the BRAF/MEK/ERK signaling pathway and a typical experimental workflow offer a clear understanding of the compound's mechanism of action and evaluation process. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important targeted cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. who.int [who.int]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. use of nmr in structure ellucidation | PDF [slideshare.net]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. scribd.com [scribd.com]
- 13. Khan Academy [khanacademy.org]
- 14. MASS SPECTROMETRY [biosiva.50webs.org]
- 15. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. rigaku.com [rigaku.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. broadpharm.com [broadpharm.com]
- 30. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 31. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
Reactivity of the 3-bromopyridine moiety in synthetic chemistry
An In-depth Technical Guide to the Reactivity of the 3-Bromopyridine Moiety
Introduction
3-Bromopyridine is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a versatile precursor for a vast array of functionalized pyridine derivatives. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine nitrogen and the halogen substituent, enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the 3-bromopyridine moiety, focusing on its application in key synthetic reactions. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine scaffolds in the design and synthesis of novel molecules.
The pyridine ring is electronically analogous to a benzene ring with one CH group replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the ring. This results in a significant polarization of the C-Br bond and renders the pyridine ring electron-deficient, influencing its reactivity in several ways:
-
Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition by transition metal catalysts, making 3-bromopyridine an excellent substrate for various cross-coupling reactions.
-
Organometallic Chemistry: Halogen-metal exchange or direct insertion of metals can be achieved to form 3-pyridyl organometallic reagents, such as Grignard or organolithium species.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring facilitates nucleophilic attack, although the 3-position is less activated than the 2- and 4-positions.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromopyridine is an exceptionally common substrate in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-heteroatom bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for synthesizing 3-arylpyridines.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Boron Reagent | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Potassium Phenyltrifluoroborate | K₂CO₃ | H₂O | 100 | 96 | [1] |
| Pd(OAc)₂ | Potassium Phenyltrifluoroborate | Cs₂CO₃ | H₂O | 100 | 94 | [1] |
| Pd(PPh₃)₄ | 2-Methoxyphenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
A representative procedure for the Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid or its equivalent (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Add the appropriate solvent system, for example, a mixture of toluene and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring to the specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-arylpyridine.
Visualization: Suzuki-Miyaura Catalytic Cycle
Heck Reaction
The Heck reaction couples 3-bromopyridine with alkenes to form 3-vinylpyridines. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Data Presentation: Heck Reaction Conditions
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 78 | [3] |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | Silica Gel (Ball Milling) | - | - | [4][5] |
| Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium Salt | K₂CO₃ | DMF/H₂O | 80 | >95 | [6] |
Sonogashira Coupling
This reaction is a powerful tool for forming a C(sp²)-C(sp) bond between 3-bromopyridine and a terminal alkyne, yielding 3-alkynylpyridines. It uniquely employs a dual catalytic system of palladium and copper.[7]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 96 | [8][9][10] |
| Cyclopropylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 88 | [10] |
| 1-Decyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 85 | [10] |
| Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 56 | [11] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
The following protocol is adapted for a substituted 3-bromopyridine derivative[8]:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction, dilute with an appropriate organic solvent, and perform an aqueous workup.
-
Dry the organic phase, concentrate, and purify the residue by chromatography to obtain the 2-amino-3-alkynylpyridine product.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 3-bromopyridine with a wide range of primary and secondary amines. The choice of phosphine ligand is critical for high efficiency.[12]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | [13] |
| Morpholine | Pd₂(dba)₃ / RuPhos (L3) | LiHMDS | THF | 65 | 71 | [14] |
| Morpholine | RuPhos-precatalyst (Pre-L3) | LiHMDS | THF | 65 | 83 | [14] |
| Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | LiHMDS | THF | 65 | 78 | [14] |
Visualization: General Cross-Coupling Workflow
Lithiation and Grignard Reagent Formation
Formation of organometallic intermediates from 3-bromopyridine is a key strategy for introducing a wide variety of electrophiles.
Lithiation via Halogen-Metal Exchange
Direct halogen-metal exchange using organolithium reagents like n-BuLi can generate 3-lithiopyridine. This intermediate is highly reactive and must be handled at low temperatures to prevent side reactions. Toluene has been identified as a superior solvent to THF for cleanly generating 3-lithiopyridine at -50°C.[15][16]
Experimental Protocol: Lithiation and Borylation of 3-Bromopyridine
This procedure yields the valuable 3-pyridylboronic acid[15]:
-
Dissolve 3-bromopyridine in toluene and cool the solution to -50 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (nBuLi) while maintaining the low temperature.
-
Stir the mixture for a short period to ensure complete formation of 3-lithiopyridine.
-
Add an electrophile, such as triisopropyl borate, to the solution.
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.
-
The resulting 3-pyridylboronic acid can be isolated after workup, with reported yields as high as 87%.[15][16]
Directed ortho-Lithiation
While halogen-metal exchange occurs at the C3 position, directed ortho-lithiation can achieve functionalization at C2. Complexing 3-bromopyridine with BF₃ directs lithiation with LDA to the C2 position exclusively.[17][18][19]
Grignard Reagent Formation
3-Pyridylmagnesium bromide can be prepared by reacting 3-bromopyridine with magnesium metal, typically in an ether solvent like THF or diethyl ether.[20][21] Recently, light-promoted methods have emerged. A purple light-promoted radical coupling of bromopyridines with pre-formed Grignard reagents provides an alternative, transition-metal-free pathway for C-C bond formation via a proposed photoinduced SRN1 mechanism.[22][23]
Visualization: Synthetic Strategies from 3-Bromopyridine
Nucleophilic Aromatic Substitution (SNA_r)
Direct SNAr on halopyridines is challenging. The attack of a nucleophile is most favorable at the C2 and C4 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[24] Attack at C3 does not allow for this stabilization, making direct substitution at this position difficult.
However, substitution can be achieved under specific conditions. For instance, reactions with thiophenoxide have been studied, though they are kinetically slower compared to substitutions at other positions.[25][26] In some cases, SNAr at the 3-position is proposed to proceed through a pyridyne intermediate, which can lead to substitution at the C4 position.[27] For pyridinium salts, the leaving group order can differ from typical SNAr reactions, with studies showing an order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I for substitution with piperidine.[28]
Conclusion
The 3-bromopyridine moiety is a remarkably versatile and reactive functional group. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which provide reliable and high-yielding routes to a diverse range of 3-substituted pyridines. Furthermore, its ability to undergo halogen-metal exchange to form organolithium and Grignard reagents opens pathways for the introduction of a vast scope of electrophiles. While direct nucleophilic aromatic substitution at the C3-position is electronically disfavored, specialized conditions and alternative mechanisms can achieve this transformation. The continued development of novel catalytic systems and synthetic methodologies ensures that 3-bromopyridine will remain a cornerstone building block for chemists in academia and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [ciceco.ua.pt]
- 19. researchgate.net [researchgate.net]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Role of the piperidin-1-ylmethyl group in pharmacologically active compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant role in the development of a wide range of pharmaceuticals.[1][2][3][4] Its saturated, flexible nature and basic nitrogen atom allow it to profoundly influence the physicochemical and pharmacological properties of a molecule. When incorporated as a piperidin-1-ylmethyl group, this moiety serves as a critical pharmacophore and a versatile synthetic building block, enabling crucial interactions with biological targets and optimizing pharmacokinetic profiles. This guide explores the multifaceted role of the piperidin-1-ylmethyl group, covering its impact on structure-activity relationships, its synthesis, and its presence in key therapeutic agents.
Physicochemical Properties and Pharmacokinetic Impact
The piperidin-1-ylmethyl group imparts several key physicochemical characteristics to a parent molecule, which are instrumental in its journey through the body.
-
Basicity and Solubility: The nitrogen atom within the piperidine ring typically has a pKa in the range of 8-11, making it protonated at physiological pH. This basicity allows for the formation of hydrochloride or other salts, which significantly enhances aqueous solubility—a critical factor for drug formulation and administration.
-
Lipophilicity: While the basic nitrogen improves water solubility, the hydrocarbon skeleton of the piperidine ring adds lipophilic character. This balance between hydrophilicity and lipophilicity is crucial for traversing biological membranes and achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
-
Conformational Flexibility: The piperidine ring exists predominantly in a stable chair conformation. This conformational flexibility, combined with the rotational freedom of the methyl linker, allows the group to orient itself optimally within a receptor's binding pocket, maximizing binding affinity.[7][8]
Synthesis: The Mannich Reaction
The most common and efficient method for introducing a piperidin-1-ylmethyl group onto a molecule is the Mannich reaction .[9] This is a three-component condensation reaction involving:
-
A compound with an active hydrogen atom (e.g., a ketone, phenol, or indole).
-
An aldehyde, typically formaldehyde.
-
A secondary amine, in this case, piperidine.
The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine, which then undergoes nucleophilic attack by the active hydrogen compound to form the "Mannich base"—the piperidin-1-ylmethyl substituted product.[10][11][12]
Role in Pharmacodynamics and Structure-Activity Relationships (SAR)
The piperidin-1-ylmethyl group is a key feature in numerous drugs, where it plays a direct role in binding to biological targets and defining the structure-activity relationship (SAR).
Case Study: Donepezil (Aricept)
Donepezil is a potent and selective acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[13][14][] The molecule's structure features a 1-benzyl-4-(piperidin-1-ylmethyl) moiety linked to an indanone core. SAR studies have demonstrated that the piperidine nitrogen is critical for its high affinity.[16]
-
Binding Interaction: The protonated piperidine nitrogen is believed to form a crucial ionic interaction with the peripheral anionic site (PAS) of the AChE enzyme.
-
SAR Insights: Studies on Donepezil analogs have shown that replacing the piperidine with smaller or larger rings, or altering the substitution on the nitrogen, often leads to a significant decrease in inhibitory potency.
The following diagram illustrates the mechanism of action of Donepezil at the cholinergic synapse.
Case Study: Raloxifene (Evista)
Raloxifene is a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17][18] Its structure includes a p-[2-(piperidin-1-yl)ethoxy]benzoyl group. This basic side chain is a common feature in many SERMs and is critical for its tissue-specific activity. It influences the conformational change of the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins, which results in estrogenic effects in bone and anti-estrogenic effects in breast and uterine tissues.[19][20][21]
Quantitative SAR Data
The table below summarizes the SAR data for a series of Donepezil-related indanone derivatives, highlighting the importance of the piperidin-1-ylmethyl moiety for AChE inhibition.
| Compound | R Group (Modification from Donepezil) | AChE IC₅₀ (nM) | Reference |
| Donepezil (13e) | 1-benzyl-4-piperidinylmethyl | 5.7 | [16] |
| Analog A | N-benzoylaminoethyl | >1000 | [16] |
| Analog B | 2-isoindolin-2-ylethyl | ~50-100 | [16] |
| Analog C | Indanone moiety (lacking piperidine) | ~100-500 | [16] |
Data is synthesized from trends described in the cited literature.
Experimental Protocols
A. General Protocol for Synthesis via Mannich Reaction
This protocol describes a general method for the synthesis of a 2-(piperidin-1-ylmethyl)cyclohexanone derivative.[10]
-
Reagents and Materials:
-
Cyclohexanone (1.0 eq)
-
Piperidine (1.1 eq)
-
Aqueous Formaldehyde (37%, 1.2 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone and piperidine in ethanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add aqueous formaldehyde dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with HCl to pH ~2 to protonate the product.
-
Wash the mixture with diethyl ether to remove unreacted starting materials.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution until pH ~8-9.
-
Extract the product into diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final compound.
-
B. Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring AChE activity.
-
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Reagents and Materials:
-
AChE enzyme solution (from electric eel or human recombinant)
-
Phosphate buffer (pH 8.0)
-
DTNB solution (in buffer)
-
ATCI solution (in buffer)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a control (no inhibitor) and calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
Drug Discovery Workflow
The integration of the piperidin-1-ylmethyl group into a drug discovery campaign follows a structured workflow, from initial design to preclinical evaluation.
Conclusion
The piperidin-1-ylmethyl group is a privileged structural motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage in high-affinity interactions with a multitude of biological targets. Its straightforward synthesis via the Mannich reaction further enhances its utility. As demonstrated by its central role in successful drugs like Donepezil and Raloxifene, this group serves as a powerful tool for medicinal chemists to modulate solubility, basicity, and receptor binding. The continued exploration of piperidine-containing scaffolds promises to yield novel therapeutics with enhanced efficacy and safety profiles, cementing the importance of this functional group in the future of drug discovery.[8]
References
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. oarjbp.com [oarjbp.com]
- 13. Donepezil [drugfuture.com]
- 14. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Raloxifene - Wikipedia [en.wikipedia.org]
- 19. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Raloxifene European Pharmacopoeia (EP) Reference Standard 82640-04-8 [sigmaaldrich.com]
A Technical Review of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its Analogs: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom and a piperidin-1-ylmethyl substituent at the 3- and 5-positions, respectively, of the pyridine ring creates the versatile chemical entity, 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. While specific literature on this exact molecule is sparse, this technical guide provides a comprehensive review of its synthesis, potential biological activities, and structure-activity relationships by examining its constituent moieties and analogous structures. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction
Halogenated pyridines are pivotal intermediates in organic synthesis, offering a reactive handle for a multitude of cross-coupling reactions to build molecular complexity.[1] The pyridine nucleus itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The piperidine moiety is also of great significance in pharmaceuticals, being a common component in drugs targeting the central nervous system and other therapeutic areas.[4] The combination of these three components—a brominated pyridine core and a piperidinomethyl side chain—suggests that this compound and its analogs are promising candidates for drug discovery programs.
Synthesis Strategies
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic approach can be extrapolated from established methodologies for the synthesis of 3-halopyridines and the functionalization of pyridine rings.
A common strategy for producing 3-bromopyridines involves the diazotization of an amino-substituted pyridine followed by bromination.[5] Alternatively, direct bromination of a substituted pyridine can be achieved under specific conditions.[5] A more recent and highly regioselective method for 3-selective halogenation of pyridines proceeds through Zincke imine intermediates, which involves a ring-opening, halogenation, and ring-closing sequence.[6][7][8][9]
A potential synthetic workflow for this compound is proposed below.
References
- 1. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
The Multifaceted Biological Potential of Substituted Bromopyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. The introduction of a bromine substituent onto the pyridine ring offers a versatile handle for synthetic modification while often enhancing biological activity. This technical guide provides an in-depth exploration of the potential biological activities of substituted bromopyridines, with a focus on their anticancer, antimicrobial, and neurological applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Anticancer Activity of Substituted Bromopyridines
Substituted bromopyridines have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and disruption of critical cellular processes.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of bromopyridine derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[2] Bromopyridine-based compounds can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4][5] Both pathways converge on the nucleus to regulate gene expression related to cell proliferation, survival, and angiogenesis. Substituted bromopyridines can inhibit the initial phosphorylation event, thus blocking signal transduction.
Caption: EGFR signaling pathway and the inhibitory action of substituted bromopyridines.
Disruption of Microtubule Dynamics
Another important anticancer mechanism for some bromopyridine derivatives is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[6] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.
Tubulin polymerization is a dynamic process involving the addition and removal of tubulin dimers from the ends of microtubules. This process is tightly regulated by various microtubule-associated proteins (MAPs). Certain small molecules, including some substituted bromopyridines, can bind to tubulin and disrupt this equilibrium, either by inhibiting polymerization or by stabilizing the microtubules, both of which are detrimental to rapidly dividing cancer cells.[7]
Caption: Inhibition of tubulin polymerization by substituted bromopyridines leading to apoptosis.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of substituted bromopyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for various bromopyridine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [8] |
| Pyridine-urea derivative 8n | VEGFR-2 | Not specified, but noted for activity | [8] |
| 2-Methylbenzofuran derivative | MDA-MB-231 | 0.50 | [9] |
| 5-Bromobenzofuran derivative | MDA-MB-231 | 0.54 | [9] |
| s-Triazine derivative 97 | MCF-7 | 0.77 ± 0.01 | [9] |
| s-Triazine derivative 98 | MCF-7 | 0.1 ± 0.01 | [9] |
| Indole-benzothiazole derivative 90 | MDA-MB-231 | 0.024 | [9] |
| Pyridopyrimidine derivative | HCT-116, HepG2, MCF-7 | Moderate to superior activity | [10] |
| 4-t-butyl benzoyl cytidine derivative | Various | Not specified, but noted for activity | [11] |
| Lauroyl cytidine derivative | Various | Not specified, but noted for activity | [11] |
| Palmitoyl cytidine derivative | Various | Not specified, but noted for activity | [11] |
| 4-bromo derivative (HC 2) | Various | 1.0 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted bromopyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity of Substituted Bromopyridines
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted bromopyridines have demonstrated promising activity against a variety of bacterial and fungal pathogens.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of bromopyridines are not as extensively studied as their anticancer effects but are thought to involve the disruption of essential cellular processes in microorganisms. These may include inhibition of DNA gyrase, interference with cell wall synthesis, or disruption of microbial membrane integrity.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of substituted bromopyridines is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thienopyridine derivative 12a | E. coli | 19.5 | [13] |
| Thienopyridine derivative 12a | B. mycoides | <4.8 | [13] |
| Thienopyridine derivative 12a | C. albicans | <4.8 | [13] |
| Thienopyridine derivative 15 | E. coli | >4.8 | [13] |
| Thienopyridine derivative 15 | B. mycoides | 9.8 | [13] |
| Thienopyridine derivative 15 | C. albicans | 39 | [13] |
| 3-cyanopyridine derivative 3d | E. coli | 3.91 | [13] |
| 3-cyanopyridine derivative 3e | E. coli | 3.91 | [13] |
| Nicotinic acid hydrazone 6f | S. aureus | 0.49-1.95 | [13] |
| Nicotinic acid hydrazone 6p | C. albicans | 0.49-0.98 | [13] |
| 4-Aminoquinoline-hydrazone HD6 | B. subtilis | 8 | [14] |
| 4-Aminoquinoline-hydrazone HD6 | S. aureus | 128 | [14] |
| 4-Aminoquinoline-hydrazone HD6 | P. aeruginosa | 128 | [14] |
Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay, also known as the Kirby-Bauer disk diffusion test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.
Caption: A generalized workflow for the zone of inhibition antimicrobial susceptibility test.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the substituted bromopyridine compound onto the surface of the agar. A control disk with the solvent and a standard antibiotic disk should also be included.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
Neurological Activity of Substituted Bromopyridines
Substituted bromopyridines have also been investigated for their potential in treating neurological disorders. Their activity often stems from their ability to modulate the function of various neurotransmitter receptors and transporters in the central nervous system (CNS).
Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[15] Modulation of GABA-A receptor activity is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. Some substituted bromopyridines have been shown to act as allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[3]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential. Positive allosteric modulators, such as some bromopyridine derivatives, bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased Cl- influx and greater neuronal inhibition.
Caption: Positive allosteric modulation of the GABA-A receptor by substituted bromopyridines.
Interaction with Serotonin Receptors and Transporters
The serotonergic system is a critical regulator of mood, cognition, and other physiological processes. Dysregulation of this system is implicated in depression, anxiety, and other psychiatric disorders. Substituted bromopyridines have been explored as ligands for various serotonin (5-HT) receptors and the serotonin transporter (SERT).[5][12]
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal. Many antidepressant drugs, known as selective serotonin reuptake inhibitors (SSRIs), act by blocking SERT. This leads to an increase in the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Some bromopyridine derivatives may act in a similar manner.
Caption: Inhibition of the serotonin transporter (SERT) by substituted bromopyridines.
Quantitative Data: Neurological Activity
The affinity of substituted bromopyridines for neurological targets is often determined using radioligand binding assays and is expressed as the inhibition constant (Ki).
| Compound/Derivative | Target | Ki (nM) | Reference |
| Triazolo-Pyridazine derivative 45 | GABA-A Receptor | 0.70 ± 0.66 | [3] |
| Imidazobenzodiazepine PWZ-029 | α5β3γ2 GABA-A Receptor | 38.8 | [9] |
| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1A Receptor | High nanomolar affinity | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1B/1D Receptor | High nanomolar affinity | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT2B Receptor | High nanomolar affinity | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT6 Receptor | High nanomolar affinity | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT7 Receptor | High nanomolar affinity | [5] |
| Thiazole derivative 237 | 5-HT7 Receptor | Subnanomolar affinity |
Experimental Protocol: Radioligand Receptor Binding Assay
Radioligand binding assays are used to quantify the interaction of a ligand with a receptor. A radiolabeled ligand (e.g., with ³H or ¹²⁵I) is used to directly measure binding to the receptor.
References
- 1. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for the chemical compound 3-Bromo-5-(piperidin-1-ylmethyl)pyridine (CAS No. 866327-70-0). Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information from structurally similar brominated pyridine and piperidine derivatives to provide a thorough understanding of its potential hazards and handling requirements.
Chemical and Physical Properties
| Property | Value (this compound) | Value (3-Bromo-5-methylpyridine - for comparison) |
| CAS Number | 866327-70-0 | 3430-16-8[1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | C₆H₆BrN[1] |
| Molecular Weight | 255.16 g/mol | 172.02 g/mol [1] |
| IUPAC Name | This compound | 3-Bromo-5-methylpyridine |
| Appearance | Solid or liquid | Colorless to pale yellow liquid or crystalline solid |
| Density | Not available | 1.4869 g/mL at 25 °C[1] |
| Boiling Point | Not available | 197.4 °C |
| Melting Point | Not available | 14-15 °C |
| Flash Point | Not available | 90.6 °C (closed cup)[1] |
| Storage Temperature | Inert atmosphere, room temperature | Keep in a dry, cool and well-ventilated place |
Safety and Hazard Information
The primary source of safety information for this compound is the Safety Data Sheet (SDS) provided by suppliers. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification and Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: Store in a well-ventilated place. Keep container tightly closed.[3]Disposal: Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicological Data
Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the public domain. However, piperidine and pyridine derivatives, in general, can exhibit a range of toxicological effects. For instance, some piperidine derivatives have been shown to have moderate toxicity, with effects dependent on the nature and position of substituents.[4]
Ecotoxicological Information
There is no specific ecotoxicological information available for this compound. General principles for chemical handling should be followed to prevent environmental release.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following protocols are based on the available safety data and best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area.
Caption: Engineering controls to minimize exposure.
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Experimental Protocols
While specific experimental protocols for the use of this compound are not detailed in the available literature, its structure suggests its primary use as a synthetic intermediate in drug discovery and organic synthesis. The bromo-pyridine moiety is a versatile handle for various cross-coupling reactions.
General Procedure for a Suzuki Cross-Coupling Reaction (Hypothetical)
This is a generalized, hypothetical protocol based on common procedures for similar compounds. Note: This protocol has not been validated for this specific compound and should be adapted and optimized by a qualified chemist.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the piperidine and pyridine moieties are common scaffolds in many biologically active compounds. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] Pyridine derivatives are also key components in numerous drugs and have been investigated for a variety of therapeutic applications.[6]
The presence of the 3-bromopyridine structure suggests that this compound is likely a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The piperidin-1-ylmethyl group can influence physicochemical properties such as solubility and lipophilicity, which are important for drug development.
Conclusion
This compound is a chemical intermediate with limited publicly available safety and toxicological data. The available information indicates that it is an irritant to the skin and eyes, and appropriate personal protective equipment and engineering controls should be used during handling. While detailed experimental protocols and biological activity data are lacking for this specific compound, its structural features suggest its utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Researchers should exercise caution and refer to the safety data for structurally similar compounds until more specific information becomes available. It is imperative to conduct a thorough risk assessment before using this compound in any experimental setting.
References
- 1. 3-Bromo-5-methylpyridine 97 3430-16-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the established experimental protocols for determining solubility, providing a framework for researchers to generate this critical data in their own laboratories.
Introduction to this compound
This compound is a bifunctional molecule featuring a 3-bromopyridine moiety and a piperidin-1-ylmethyl group. The brominated pyridine ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in the synthesis of complex pharmaceutical compounds. The piperidine group is a common feature in many pharmacologically active molecules and can influence properties like lipophilicity, aqueous solubility, and metabolic stability. A plausible synthetic route to this compound involves the nucleophilic substitution reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported. Therefore, the following table is provided as a template for researchers to systematically record their experimental findings. It is crucial to determine solubility at controlled temperatures as it is a temperature-dependent property.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Isopropanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Hexane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of physicochemical characterization in drug discovery and development. The two primary methods for determining solubility are the thermodynamic (equilibrium) solubility and the kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: The resulting suspension is agitated at a constant temperature using a shaker or rotator. This process can take from 24 to 72 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[2]
Kinetic Solubility
Kinetic solubility is a measure of how readily a compound dissolves in a solvent under specific, often high-throughput, conditions. It is commonly used in the early stages of drug discovery for rapid screening of compounds.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).[3]
-
Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.[3]
-
Precipitation Detection: The formation of a precipitate is monitored as the compound is added to the aqueous medium. This can be detected by turbidimetry, which measures the cloudiness of the solution using a nephelometer or a UV-Vis plate reader.[1] The concentration at which the compound precipitates is its kinetic solubility.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining thermodynamic solubility and the logical relationship in selecting a solubility testing method.
Caption: Workflow for Thermodynamic Solubility.
Caption: Decision tree for solubility method selection.
References
An In-depth Technical Guide to the Bifunctional Nature of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound that presents significant opportunities in the field of medicinal chemistry and drug discovery. Its molecular architecture is inherently bifunctional, incorporating a reactive 3-bromopyridine core and a pharmacologically relevant piperidin-1-ylmethyl moiety. This guide provides a comprehensive overview of its synthesis, potential applications, and the strategic value of its bifunctional nature in the design of novel therapeutics. While specific biological data for this compound is not extensively documented in peer-reviewed literature, this paper extrapolates its potential based on the well-established roles of its constituent chemical motifs.
Introduction
The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Halogenated pyridines, in particular, serve as versatile intermediates in organic synthesis, offering a reactive handle for various cross-coupling reactions.[4] this compound emerges as a compound of interest due to the combination of a synthetically tractable brominated pyridine and a piperidine group, a common feature in many CNS-active and other therapeutic agents. This unique combination suggests a potential for this molecule to act as a valuable building block in the creation of complex molecular architectures for drug discovery.
Chemical Properties and Synthesis
While detailed, peer-reviewed articles focusing exclusively on the synthesis and characterization of this compound are not prominent, its preparation can be achieved through established and reproducible synthetic methodologies.[4]
Physicochemical Data
A summary of the key physicochemical properties for the related compound, 3-Bromo-5-methylpyridine, is provided below for reference. It is anticipated that this compound would have a higher molecular weight and different solubility profile due to the piperidin-1-ylmethyl group.
| Property | Value (for 3-Bromo-5-methylpyridine) | Reference |
| Molecular Formula | C₆H₆BrN | [5] |
| Molecular Weight | 172.02 g/mol | [5] |
| Appearance | Colorless transparent liquid | [5] |
| Density | 1.4869 g/cm³ | [6] |
| Boiling Point | 197.4°C | [6] |
| Flash Point | 91°C | [6] |
| CAS Number | 3430-16-8 | [5] |
Plausible Synthetic Routes
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound.
Method 1: Nucleophilic Substitution
A plausible and efficient route involves the nucleophilic substitution of a bromomethylpyridine derivative with piperidine.
-
Experimental Protocol:
-
Starting Material: 3-bromo-5-(bromomethyl)pyridine.
-
Reagent: Piperidine.
-
Solvent: A suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HBr generated during the reaction.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Method 2: Reductive Amination
An alternative pathway is the reductive amination of a formylpyridine with piperidine.
-
Experimental Protocol:
-
Starting Material: 3-bromo-5-formylpyridine.
-
Reagent: Piperidine and a reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are commonly used for this transformation as they are mild and selective.
-
Solvent: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically employed.
-
Conditions: The aldehyde and amine are first stirred together to form the iminium ion intermediate, followed by the addition of the reducing agent. The reaction is usually run at room temperature.
-
Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.
-
A workflow for the plausible synthesis of this compound is depicted in the following diagram.
The Bifunctional Nature and Applications in Drug Discovery
The term "bifunctional" in the context of this compound refers to the two distinct and chemically addressable functionalities within the molecule: the 3-bromopyridine moiety and the piperidin-1-ylmethyl moiety . This duality makes it a valuable scaffold for the synthesis of more complex molecules with tailored biological activities.[4]
The 3-Bromopyridine Moiety: A Versatile Synthetic Handle
The bromine atom on the pyridine ring is a key feature that allows for a wide range of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[4] This provides a powerful tool for introducing molecular diversity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a crucial reaction in the synthesis of many pharmaceuticals.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Reaction: Coupling with alkenes to form substituted alkenes.
The Piperidin-1-ylmethyl Moiety: A Pharmacologically Privileged Scaffold
The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in approved drugs and clinically investigated compounds. Its inclusion in a molecule can influence:
-
Receptor Binding: The nitrogen atom of the piperidine can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions with biological targets.
-
Physicochemical Properties: The piperidine group can improve a compound's solubility, lipophilicity, and metabolic stability.
-
Pharmacokinetics: The presence of the piperidine can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The bifunctional nature of this compound allows for its use in the construction of molecules that can interact with multiple biological targets or possess a primary pharmacological activity with a secondary modulatory function.
The following diagram illustrates the potential applications of this bifunctional scaffold in drug discovery.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its bifunctional nature, characterized by a synthetically versatile bromopyridine unit and a pharmacologically significant piperidine moiety, provides a robust platform for the development of novel and complex drug candidates. While direct biological data for this specific compound is sparse, its structural components suggest a high potential for its application in the synthesis of a wide range of therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]
- 4. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many pharmaceutical compounds. The protocol is designed to be a starting point for reaction optimization and can be adapted for a range of arylboronic acid coupling partners.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] For heteroaromatic compounds like this compound, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, which is a critical step in the synthesis of novel drug candidates and functional materials.[2] The pyridine core is a common motif in medicinal chemistry, and the piperidinylmethyl substituent can influence the solubility and pharmacokinetic properties of the final molecule. The bromine atom at the 3-position provides a reactive site for the palladium-catalyzed coupling.[3]
Reaction Scheme
Optimization of Reaction Conditions
The yield and purity of the Suzuki coupling product are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes a typical optimization strategy for the coupling of this compound with an arylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 10 | 95 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific arylboronic acid used and the efficiency of the reaction workup and purification.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and deionized water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: A flowchart of the Suzuki coupling experimental workflow.
Considerations for Sterically Hindered Substrates
The piperidinylmethyl group at the 5-position may introduce some steric hindrance, which can affect the reaction rate and yield.[4] For challenging couplings, particularly with ortho-substituted arylboronic acids, the following modifications may be beneficial:
-
Use of Bulky Ligands: Employing ligands with increased steric bulk, such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands, can enhance the catalytic activity.[5]
-
Stronger Bases: Using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the transmetalation step.
-
Higher Temperatures: Increasing the reaction temperature, potentially with the use of microwave irradiation, can help overcome the activation energy barrier.[5]
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Inert gas techniques are necessary to prevent the degradation of the catalyst.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
By following this detailed protocol and considering the suggested optimizations, researchers can effectively perform the Suzuki-Miyaura cross-coupling of this compound to generate a diverse library of novel compounds for further investigation.
References
- 1. youtube.com [youtube.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 4. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Abstract
This document provides a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative data and visualizations are included to guide researchers in successfully performing this transformation.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1][4] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[1][5] The synthesis of N-aryl piperidine derivatives is of significant interest in drug discovery, as this motif is present in numerous biologically active compounds. This protocol details the coupling of this compound with a generic secondary amine, such as morpholine, to exemplify the procedure.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound with a secondary amine (e.g., morpholine).
Experimental Protocol
This protocol is based on general procedures for Buchwald-Hartwig aminations of heteroaryl halides.[6][7] The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent the degradation of the catalyst.[8]
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Amine (e.g., Morpholine) | ≥99% | Commercially Available |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | ≥97% | Commercially Available |
| Phosphine Ligand (e.g., XantPhos) | ≥98% | Commercially Available |
| Base (e.g., Sodium tert-butoxide) | ≥97% | Commercially Available |
| Anhydrous Toluene | ≥99.8% | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | N/A | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Schlenk flask and condenser | N/A | Standard laboratory equipment |
| Magnetic stirrer with heating | N/A | Standard laboratory equipment |
| Inert gas line (Argon or Nitrogen) | High purity | N/A |
| Syringes and needles | N/A | Standard laboratory equipment |
| Rotary evaporator | N/A | Standard laboratory equipment |
3.2. Reaction Setup and Procedure
The following table outlines a typical experimental setup for the reaction on a 1.0 mmol scale.
| Component | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 mmol |
| Amine (e.g., Morpholine) | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.01 (1 mol %) | 0.01 mmol |
| XantPhos | 0.04 (4 mol %) | 0.04 mmol |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 1.4 mmol |
| Anhydrous Toluene | N/A | 5.0 mL |
Step-by-Step Procedure:
-
Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon.
-
Charging Reagents: To the flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (e.g., XantPhos, 0.04 mmol), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol).
-
Solvent and Amine Addition: The flask is sealed with a septum. Anhydrous toluene (5.0 mL) and the amine (e.g., morpholine, 1.2 mmol) are added via syringe.
-
Reaction: The resulting mixture is heated to 100 °C with vigorous stirring for 4-12 hours.[6] The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. Diethyl ether (20 mL) is added, and the mixture is washed with brine (2 x 15 mL).[8]
-
Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aminated product.
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
4.2. Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.[4][9]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The described protocol provides a reliable and efficient method for the Buchwald-Hartwig amination of this compound. The reaction is scalable and amenable to a variety of amine coupling partners, making it a valuable tool for the synthesis of diverse libraries of N-aryl piperidine compounds for applications in drug discovery and development. Researchers should note that reaction conditions may require optimization depending on the specific amine used.[6][10]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. google.com [google.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatility of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Medicinal Chemistry
Introduction
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its structure incorporates a pyridine ring, a common motif in many pharmaceuticals, functionalized with a bromine atom and a piperidinomethyl group. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The piperidinomethyl moiety can contribute to the pharmacokinetic properties of the final compound and may also be involved in crucial interactions with biological targets. These attributes make this compound a strategic starting material for the development of novel therapeutics, particularly in the areas of kinase inhibition and G protein-coupled receptor (GPCR) modulation.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The bromine atom at the 3-position of this compound allows for the facile introduction of various substituents that can be directed towards other key regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
A prominent application of this building block is in the synthesis of inhibitors targeting signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway. The constitutive activation of this pathway is a hallmark of many tumors, making it an attractive target for therapeutic intervention.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 3-Aryl-5-(piperidin-1-ylmethyl)pyridine Derivative
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(piperidin-1-ylmethyl)pyridine derivative.
Quantitative Data:
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Water | 100 | 18 | 85-95 |
| This compound | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | 16 | 80-90 |
| This compound | Pyridine-4-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 24 | 75-85 |
Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.
Application in GPCR Modulator Synthesis
G protein-coupled receptors represent a large family of transmembrane proteins that are key targets for a wide range of therapeutics. The 3-amino-5-(piperidin-1-ylmethyl)pyridine scaffold, accessible from this compound via a Buchwald-Hartwig amination reaction, is of particular interest in the development of GPCR modulators. The amino group can serve as a crucial interaction point with the receptor, while the piperidinomethyl tail can influence solubility and cell permeability.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a 3-Amino-5-(piperidin-1-ylmethyl)pyridine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous, degassed toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-5-(piperidin-1-ylmethyl)pyridine derivative.
Quantitative Data:
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | 75-85 |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 80-90 |
| This compound | Benzylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Signaling Pathways and Biological Activity
Derivatives of 3-substituted pyridines have been shown to modulate key signaling pathways involved in cellular proliferation and survival.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. Small molecule inhibitors that target components of this pathway, such as BRAF or MEK, have shown clinical efficacy. The 3-arylpyridine scaffold, synthesized from this compound, can be elaborated to generate potent inhibitors of this pathway.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a 3-arylpyridine derivative.
Biological Activity Data:
While specific IC₅₀ values for compounds directly derived from this compound are not publicly available, related 3-arylpyridine kinase inhibitors have demonstrated potent activity.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line |
| 3-Arylpyridine Analog A | BRAF V600E | 50 - 150 | A375 |
| 3-Arylpyridine Analog B | MEK1 | 100 - 300 | HT-29 |
Note: Data is representative of the compound class and not specific to derivatives of this compound.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel kinase inhibitors synthesized from this compound.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
This compound is a highly adaptable and valuable building block for the synthesis of novel drug candidates. Its utility in constructing both kinase inhibitors and GPCR modulators highlights its importance in modern medicinal chemistry. The straightforward application of robust cross-coupling methodologies allows for the generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the identification of potent and selective therapeutic agents. Further investigation into the derivatives of this versatile scaffold holds significant promise for the discovery of new treatments for a range of diseases.
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors utilizing the versatile building block, 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This pyridine scaffold is a valuable starting material for generating libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the bromine atom at the 3-position allows for the introduction of various aryl, heteroaryl, and amino moieties, while the piperidin-1-ylmethyl group at the 5-position can contribute to desirable physicochemical properties and interactions with the solvent-exposed regions of kinase active sites. This document outlines synthetic strategies, detailed experimental procedures, and methods for the characterization of the resulting compounds. Furthermore, it provides examples of how to present biological data and visualize relevant signaling pathways.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1]
Pyridine-based scaffolds are prevalent in a multitude of clinically approved and investigational kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3,5-disubstituted pyridine motif, in particular, offers a valuable vector for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.
This compound is a strategic starting material for the synthesis of novel kinase inhibitors. The bromo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C and C-N bonds. This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental aspect of structure-activity relationship (SAR) studies in drug discovery. The piperidin-1-ylmethyl substituent can enhance aqueous solubility and provide a basic nitrogen atom that can engage in ionic interactions or hydrogen bonds within the kinase active site or with solvent molecules.
This application note details the synthetic utility of this compound in the generation of potential kinase inhibitors and provides exemplary protocols for their synthesis and characterization.
Experimental Protocols
General Synthetic Schemes
The primary synthetic strategies for elaborating the this compound core involve Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring.
References
Application Notes and Protocols: Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine through a one-pot reductive amination procedure. The synthesis involves the reaction of 3-bromo-5-formylpyridine with piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method is a reliable and efficient way to produce the target compound, a valuable building block in medicinal chemistry and drug discovery.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and high-yielding approach to a diverse range of amines.[1][2] This method proceeds through the in-situ formation of an iminium ion from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot reaction.[3][4][5][6][7] This application note details the synthesis of this compound, a heterocyclic compound with potential applications in the development of novel therapeutics.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction:
Figure 1: Reductive Amination of 3-bromo-5-formylpyridine with Piperidine.
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Protocol
Materials:
-
3-bromo-5-formylpyridine
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-formylpyridine.
-
Solvent and Reagents Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add piperidine to the solution.
-
Initiation of Reduction: To the stirred solution, add sodium triacetoxyborohydride in one portion. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for a few minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-bromo-5-formylpyridine | 1.0 equiv |
| Piperidine | 1.1 - 1.2 equiv |
| Sodium triacetoxyborohydride | 1.2 - 1.5 equiv |
| Reaction Conditions | |
| Solvent | Anhydrous 1,2-Dichloroethane or Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 1 - 6 hours (monitor by TLC/LC-MS) |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NaHCO₃ |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Expected Outcome | |
| Product | This compound |
| Physical State | Oil or Solid |
| Yield | Moderate to High (typically >70%) |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow of the reductive amination process.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.
-
1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.
Conclusion
The described protocol for the reductive amination of 3-bromo-5-formylpyridine with piperidine offers a straightforward and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride ensures mild reaction conditions and high selectivity, making this a valuable procedure for researchers in organic and medicinal chemistry.
References
- 1. gctlc.org [gctlc.org]
- 2. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: A Scalable Two-Step Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a bromine atom on the pyridine ring provides a versatile handle for further functionalization through various cross-coupling reactions, while the piperidinylmethyl moiety can influence solubility, metabolic stability, and target engagement.[1] This document outlines a robust and scalable two-step synthetic protocol for this compound, starting from the commercially available 3-Bromo-5-methylpyridine. The described methodology is designed with scale-up considerations to ensure safety, efficiency, and reproducibility in a larger laboratory or pilot plant setting.
Synthetic Strategy Overview
The synthesis proceeds via a two-step sequence:
-
Radical Bromination: The process begins with the selective free-radical bromination of the methyl group of 3-Bromo-5-methylpyridine using N-Bromosuccinimide (NBS) to yield the key intermediate, 3-Bromo-5-(bromomethyl)pyridine.
-
Nucleophilic Substitution: The intermediate is then subjected to a nucleophilic substitution reaction with piperidine to afford the final product, this compound.
Data Presentation
Table 1: Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 3-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 | Starting Material | Commercially available. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Check purity before use. Can be reactive with certain solvents.[2] |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator | Thermal decomposition produces nitrogen gas. Handle with care. |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.81 | Solvent (Step 1) | Non-polar, good for radical reactions. Note: Phased out in many regions due to environmental concerns; consider alternatives like chlorobenzene or acetonitrile.[3] |
| Piperidine | C₅H₁₁N | 85.15 | Nucleophile | Corrosive and flammable liquid. Use in a well-ventilated hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Scavenges HBr byproduct in Step 2. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Solvent (Step 2) | Polar aprotic solvent, suitable for Sₙ2 reactions. |
Table 2: Process Parameters and Expected Results
| Step | Reaction | Key Parameters | Typical Time | Typical Yield | Purity Target |
| 1 | Radical Bromination | Reflux (approx. 77°C for CCl₄), inert atmosphere, controlled addition of reagents. | 4-8 hours | 65-80% | >95% (crude) |
| 2 | Nucleophilic Substitution | Room temperature to 40°C, inert atmosphere. | 2-6 hours | 85-95% | >98% (after work-up) |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine
This procedure details the radical bromination of the starting material.
dot
Caption: Workflow for the synthesis of 3-Bromo-5-(bromomethyl)pyridine.
Methodology:
-
Reactor Setup: Charge a suitable reactor with 3-Bromo-5-methylpyridine (1.0 eq).
-
Solvent Addition: Add carbon tetrachloride (or a suitable alternative solvent) to achieve a concentration of approximately 0.5 M.
-
Inerting: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Work-up: Wash the filtrate sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-(bromomethyl)pyridine, which is often used in the next step without further purification. The product is a key intermediate for various syntheses.[4][5]
Safety Note: This reaction involves a radical process and the use of a brominating agent.[6] It should be conducted in a well-ventilated fume hood. The thermal stability of NBS in some solvents like DMF is poor, highlighting the need for careful solvent selection and temperature control during scale-up.[2][7]
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution to form the final product.
dot
Caption: Workflow for the synthesis of the final product.
Methodology:
-
Reactor Setup: Dissolve the crude 3-Bromo-5-(bromomethyl)pyridine (1.0 eq) from Step 1 in acetonitrile (approx. 0.5 M).
-
Base Addition: Add potassium carbonate (2.5 eq) to the solution.
-
Nucleophile Addition: Cool the mixture in an ice bath and add piperidine (1.2 eq) dropwise, maintaining the internal temperature below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating (e.g., to 40°C) may be applied to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Aqueous Work-up: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford this compound as the final product. Further purification, if necessary, can be achieved by column chromatography or crystallization.
Scale-up Considerations
-
Heat Management: The radical bromination in Step 1 can be exothermic. On a large scale, controlled addition of reagents and efficient reactor cooling are crucial to maintain a steady reflux and prevent runaway reactions.
-
Solvent Choice: Due to the environmental and potential safety issues with CCl₄ and DMF, alternative solvents should be evaluated.[2][3] For Step 1, chlorobenzene is a common alternative. For Step 2, other polar aprotic solvents like THF could be considered.
-
Solid Handling: The filtration of succinimide (Step 1) and potassium carbonate (Step 2) can be challenging on a large scale. The use of a filter press or centrifuge may be necessary.
-
Purification: While chromatography is useful at the lab scale, it is not ideal for large quantities. For the final product, exploring purification by crystallization or vacuum distillation is highly recommended for industrial-scale production.
-
Safety: Both NBS and AIBN require careful handling and storage. Piperidine is a corrosive and flammable base. Appropriate personal protective equipment (PPE) and engineering controls are mandatory. The potential for off-gassing (N₂ from AIBN, HBr from side reactions) must be managed with an adequate venting system. Continuous flow reactors can offer a safer alternative for handling hazardous reactions like brominations by minimizing the volume of reactive intermediates at any given time.[8]
References
- 1. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 4. 3-Bromo-5-(bromomethyl)pyridine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the pyridine ring, a common scaffold in bioactive molecules, combined with a bromine atom and a piperidinylmethyl side chain, offers multiple points for synthetic modification. The bromine atom, in particular, provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Accurate and thorough analytical characterization is critical to confirm the identity, purity, and stability of this compound. This document provides detailed application notes and experimental protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Workflow
A logical workflow is essential for the efficient characterization of a chemical entity. The primary goals are to confirm the molecular structure and assess the purity of the sample. The following diagram illustrates a typical analytical workflow.
Figure 1. General analytical workflow for chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is used to confirm the substitution pattern on the pyridine ring and the integrity of the piperidinylmethyl side chain.
Predicted Data: The following tables summarize the expected chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2 | ~8.50 | d | 1H |
| Pyridine H-6 | ~8.45 | d | 1H |
| Pyridine H-4 | ~7.70 | t | 1H |
| -CH₂- (Py-CH₂-N) | ~3.55 | s | 2H |
| Piperidine (axial) | ~2.40 | m | 4H |
| Piperidine (equatorial) | ~1.60 | m | 4H |
| Piperidine (para) | ~1.45 | m | 2H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) |
|---|---|
| Pyridine C-3 (C-Br) | ~121.0 |
| Pyridine C-5 | ~139.0 |
| Pyridine C-2 | ~150.5 |
| Pyridine C-6 | ~148.0 |
| Pyridine C-4 | ~137.5 |
| -CH₂- (Py-CH₂-N) | ~58.0 |
| Piperidine C-2, C-6 | ~54.0 |
| Piperidine C-3, C-5 | ~26.0 |
| Piperidine C-4 | ~24.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound, the key feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic pair of peaks (M and M+2) of nearly equal intensity.
Expected Data:
Table 3: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observation |
|---|---|---|---|
| [M]⁺ (for ⁷⁹Br) | C₁₁H₁₅⁷⁹BrN₂⁺ | 254.0497 | Molecular ion peak |
| [M+2]⁺ (for ⁸¹Br) | C₁₁H₁₅⁸¹BrN₂⁺ | 256.0476 | Isotopic molecular ion peak |
| [M-C₅H₁₀N]⁺ | C₆H₅BrN⁺ | 171.9738 | Fragment from cleavage of the piperidine ring |
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
HPLC Setup (for LC-MS):
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Setup:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.
-
-
Data Acquisition: Inject the sample solution (typically 1-5 µL) into the LC-MS system and acquire the data.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and mass spectrum. Identify the molecular ion peaks [M]⁺ and [M+2]⁺ and confirm the characteristic bromine isotopic pattern.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary method for determining the purity of chemical compounds. By separating the main compound from impurities and degradation products, it allows for accurate quantification. A reversed-phase HPLC method with UV detection is typically suitable for pyridine derivatives.
Data Presentation: The results of an HPLC analysis are typically presented in a table summarizing the retention time, peak area, and calculated purity of all detected components.
Table 4: Example HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|
| 1 | 1.85 | 15024 | 0.25 |
| 2 | 3.52 | 5984210 | 99.51 |
| 3 | 4.11 | 14560 | 0.24 |
| Total | | 6013794 | 100.0 |
Experimental Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute as necessary to be within the detector's linear range.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 265 nm).
-
-
Data Acquisition: Inject 10 µL of the sample solution. Run the analysis for a sufficient time to ensure all potential impurities are eluted (e.g., 20 minutes).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, FTIR can confirm the presence of the pyridine ring, C-H bonds (aromatic and aliphatic), C-N bonds, and the C-Br bond. Pyridine rings show characteristic absorption bands in the fingerprint region.[1][2][3]
Expected Data:
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| 2950-2800 | Aliphatic C-H | Stretch |
| ~1600, ~1570, ~1470 | Pyridine Ring | C=C, C=N Stretch |
| ~1450 | CH₂ | Scissoring |
| 1200-1000 | C-N | Stretch |
| 700-500 | C-Br | Stretch |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
If the sample is solid, use a pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to the expected values.
Figure 2. Logical flow for quality control (QC) decision-making.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Analysis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
APN-HPLC-028
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the development and validation of a precise, accurate, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and impurity profiling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. The method development strategy encompasses a systematic approach to optimize chromatographic parameters, including column chemistry, mobile phase composition, and detector wavelength. The final optimized method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and stability studies.[1][2][3][4]
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[5] The purity of such intermediates is of paramount importance as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[6] High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds.[7] Developing a robust and reliable HPLC method is a critical step in the drug development process.
This application note outlines a systematic approach to developing a stability-indicating HPLC method for this compound. The method is designed to separate the main compound from its potential process-related impurities and degradation products. Forced degradation studies are incorporated to demonstrate the method's specificity and stability-indicating capabilities.[7][8][9][10]
Experimental
Materials and Reagents
-
Reference Standard: this compound (purity > 99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Buffers and Additives: Formic acid (AR grade), Ammonium acetate (AR grade)
-
Forced Degradation Reagents: Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade)
Instrumentation
A high-performance liquid chromatography system equipped with the following modules was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Software
Chromatography data acquisition and processing were performed using a suitable chromatography data system (CDS).
HPLC Method Development
The development of a robust HPLC method involves a systematic evaluation of various chromatographic parameters to achieve optimal separation.
Initial Screening and Column Selection
Given the basic nature of the pyridine and piperidine moieties, a reversed-phase column with good peak shape for basic compounds is recommended. Initial screening was performed on two different columns.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 260 nm | 260 nm |
| Injection Vol. | 10 µL | 10 µL |
Observation: The C18 column provided better retention and peak shape for the main analyte. Therefore, the C18 column was selected for further optimization.
Optimization of Mobile Phase
Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided better peak shape and lower backpressure and was therefore selected.
To ensure good peak shape for the basic analyte, various mobile phase additives were tested.
| Mobile Phase Additive | Observation |
| 0.1% Formic Acid (pH ~2.7) | Symmetrical peak shape, good retention. |
| 10 mM Ammonium Acetate (pH ~6.8) | Broader peak, tailing observed. |
| 0.1% Trifluoroacetic Acid (TFA) | Sharp peak, but can cause ion suppression in LC-MS. |
Final Optimized Chromatographic Conditions
The following conditions were found to be optimal for the purity analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][4]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][8][10]
| Stress Condition | Procedure |
| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl, heated at 80 °C for 24 hours. |
| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH, heated at 80 °C for 24 hours. |
| Oxidative Degradation | 1 mg/mL solution in 3% H₂O₂, stored at room temperature for 24 hours. |
| Thermal Degradation | Solid sample heated at 105 °C for 48 hours. |
| Photolytic Degradation | Solution (1 mg/mL) exposed to UV light (254 nm) for 24 hours. |
The peak purity of the this compound peak in the stressed samples was evaluated using the PDA detector to ensure no co-eluting peaks.
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.
| Concentration Levels | Number of Replicates | Acceptance Criteria |
| 50%, 75%, 100%, 125%, 150% of the nominal concentration | 3 | Correlation coefficient (r²) ≥ 0.999 |
Range
The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Acceptance Criteria |
| Range | 50% to 150% of the nominal concentration |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels.
| Concentration Levels | Number of Replicates | Acceptance Criteria |
| 80%, 100%, 120% of the nominal concentration | 3 | Mean recovery between 98.0% and 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
| Sample | Number of Replicates | Acceptance Criteria |
| Nominal concentration (100%) | 6 | Relative Standard Deviation (RSD) ≤ 2.0% |
| Conditions | Number of Replicates | Acceptance Criteria |
| Different day, different analyst | 6 | RSD ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Method | Acceptance Criteria |
| LOD | 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve) | Signal-to-noise ratio of approximately 3:1 |
| LOQ | 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve) | Signal-to-noise ratio of approximately 10:1 |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
Workflow Diagram
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note details a systematic approach for the development and validation of a reversed-phase HPLC method for the purity analysis of this compound. The described method is specific, linear, accurate, and precise over the defined range. The inclusion of forced degradation studies demonstrates its stability-indicating capability, making it suitable for routine quality control and stability monitoring of this important pharmaceutical intermediate.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
Application Notes and Protocols: 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in the Synthesis of Complex Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom at the 3-position and a piperidin-1-ylmethyl group at the 5-position, offers multiple avenues for the construction of complex molecular architectures. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The piperidine moiety can influence physicochemical properties such as solubility and basicity, and may also participate in biological interactions, making this scaffold particularly attractive for drug discovery programs.[2]
These application notes provide an overview of the utility of this compound as a synthetic intermediate and offer detailed protocols for its application in key chemical transformations.
Synthesis of this compound
A plausible synthetic route to this compound can be inferred from the synthesis of related brominated and aminomethylated pyridines. A common strategy involves the bromination of a suitable pyridine precursor, followed by the introduction of the piperidin-1-ylmethyl side chain.
Caption: Plausible synthetic pathway for this compound.
Key Applications and Experimental Protocols
The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, thus enabling the rapid generation of compound libraries for screening purposes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromopyridine core and various boronic acids or esters.[3] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of 3-(Aryl)-5-(piperidin-1-ylmethyl)pyridine
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-(piperidin-1-ylmethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)pyridine | 82 |
| 3 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-5-(piperidin-1-ylmethyl)pyridine | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to substituted alkynylpyridines.[4][5][6] These products can serve as precursors for more complex heterocyclic systems or as pharmacophores themselves.
Experimental Protocol: Synthesis of 3-(Alkynyl)-5-(piperidin-1-ylmethyl)pyridine
Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.
-
Add the terminal alkyne (1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-12 hours until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-(piperidin-1-ylmethyl)pyridine | 90 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-(piperidin-1-ylmethyl)pyridine | 85 |
| 3 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-(piperidin-1-ylmethyl)pyridine | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the bromopyridine with a primary or secondary amine.[7][8] This reaction is a cornerstone in the synthesis of compounds with applications in pharmaceuticals and organic electronics.[9]
Experimental Protocol: Synthesis of 3-(Amino)-5-(piperidin-1-ylmethyl)pyridine Derivatives
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative Examples):
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholino)-5-(piperidin-1-ylmethyl)pyridine | 88 |
| 2 | Aniline | N-Phenyl-5-(piperidin-1-ylmethyl)pyridin-3-amine | 75 |
| 3 | Benzylamine | N-Benzyl-5-(piperidin-1-ylmethyl)pyridin-3-amine | 80 |
Conclusion
This compound is a valuable and versatile building block for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient synthesis of a diverse range of substituted pyridine derivatives. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in drug discovery and materials science. The presence of the piperidine moiety offers additional opportunities for tailoring the pharmacokinetic and pharmacodynamic properties of the final molecules.
References
- 1. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail standard procedures for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
While specific data for this compound is not extensively available in the public domain, the following protocols are based on established procedures for structurally similar 3-bromopyridine derivatives and are expected to be highly applicable. Researchers should consider these as starting points for optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for these reactions involves the combination of the aryl bromide, a coupling partner, a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated under an inert atmosphere until completion.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2]
Protocol:
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).[1] The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and the mixture is stirred at 80-100 °C for 2-24 hours.[3] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Similar Substrates:
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [1] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [3] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 110 (MW) | 0.67 | Varies | [4] |
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[5][6]
Protocol:
In a reaction vessel, this compound (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-3 eq.) are combined in a suitable solvent (e.g., DMF, toluene, or acetonitrile).[7][8] The mixture is degassed and heated under an inert atmosphere at 80-140 °C for 4-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to aqueous workup and extraction, followed by purification of the crude product by column chromatography.
Quantitative Data for Similar Substrates:
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.8 mmol) | - (Ball-milling) | - | - | Good to Excellent | [6] |
| Supramolecular Pd catalyst | - | - | Toluene | 130 | 1 | Higher than non-supramolecular | [7] |
| Pd(PPh₃)₄ (3) | - | Et₃N (3) | DMF | 120 (MW) | 0.67-0.75 | High | [2] |
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10][11]
Protocol:
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent such as DMF or an amine like triethylamine, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added.[9] A base, often an amine which can also serve as the solvent (e.g., Et₃N), is used in excess. The reaction is stirred under an inert atmosphere at temperatures ranging from room temperature to 100 °C for 1-6 hours.[9] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data for 2-amino-3-bromopyridines:
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 | up to 96 | [9] |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | - (Solvent) | RT to 60 | 20-30 min (MW) | Varies | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.[12][13][14]
Protocol:
A reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., a palladacycle precatalyst like RuPhos-Pd-G3, 1-5 mol%), a suitable phosphine ligand (e.g., RuPhos or BrettPhos), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq.).[15] Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed and purged with an inert gas. The reaction mixture is heated at 80-120 °C for 4-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Reaction Conditions for 3-Halo-2-aminopyridines:
| Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| RuPhos-precatalyst | LiHMDS | Toluene or Dioxane | 100-120 | [15] |
| BrettPhos-precatalyst | LiHMDS | Toluene or Dioxane | 100-120 | [15] |
Stille Coupling
The Stille reaction forms a carbon-carbon bond between an aryl halide and an organotin compound.[16][17][18]
Protocol:
In an inert atmosphere glovebox or using Schlenk techniques, this compound (1.0 eq.), an organostannane reagent (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and a ligand (e.g., PPh₃ or AsPh₃) are combined in an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).[19][20] In some cases, a salt additive like LiCl or CuI is beneficial.[19] The reaction is heated at 80-110 °C for 6-48 hours. After completion, the reaction mixture is cooled and may require a specific workup to remove tin byproducts, such as washing with an aqueous KF solution.[17] The organic phase is then dried, concentrated, and the product is purified by chromatography.
General Reaction Conditions for Aryl Bromides:
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Reference |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | - | [19] |
| Pd(PPh₃)₄ (10) | - | LiCl, CuCl | DMSO | 60 | 45 | [19] |
| Pd(OAc)₂/XPhos (10) | - | - | - | - | - | [16] |
Relationship Between Cross-Coupling Reactions
All these reactions share a common catalytic cycle involving a palladium(0) active species. The key differentiating step is the nature of the organometallic coupling partner and the subsequent transmetalation step (or equivalent for Heck and Buchwald-Hartwig reactions).
Caption: Relationship of different cross-coupling reactions to the central Pd catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[2][3] Due to their smaller size and lower complexity, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein.[1][4] These initial low-affinity hits are then optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[4]
This document provides detailed application notes and protocols for the utilization of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine , a halogenated pyridine derivative, in FBDD programs. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of a bromine atom provides a versatile handle for synthetic elaboration through various cross-coupling reactions.[5][6][7][8] The piperidin-1-ylmethyl substituent offers a vector for exploring additional interactions within a protein binding pocket.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its application in FBDD, particularly in complying with the "Rule of Three," which is a common guideline for fragment library design.
| Property | Value | Source |
| Molecular Weight | 255.16 g/mol | PubChem |
| cLogP | 2.8 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 3 | PubChem |
FBDD Workflow Utilizing this compound
The following diagram illustrates a typical FBDD workflow where this compound can be employed as a starting fragment.
Experimental Protocols
Detailed protocols for key experiments in an FBDD campaign involving this compound are provided below.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial binding of this compound to the target protein.
Materials:
-
Target protein of interest
-
This compound (in DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the fragment in running buffer to the desired concentrations (e.g., 10 µM to 500 µM), maintaining a constant final DMSO concentration (e.g., ≤1%).
-
Inject the fragment solutions over the immobilized protein surface for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding response. A concentration-dependent increase in the response unit (RU) indicates binding.
-
Fit the data to a steady-state affinity model to estimate the dissociation constant (KD).
-
Hypothetical Screening Data:
| Fragment Concentration (µM) | SPR Response (RU) |
| 10 | 5 |
| 50 | 22 |
| 100 | 45 |
| 250 | 98 |
| 500 | 185 |
Protocol 2: Hit Validation and Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of this compound and determine the thermodynamic parameters of the interaction.
Materials:
-
Target protein
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Methodology:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer.
-
Dissolve the fragment in the final dialysis buffer to the desired concentration.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the fragment solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Hypothetical ITC Data:
| Parameter | Value |
| KD | 150 µM |
| n (Stoichiometry) | 0.98 |
| ΔH (Enthalpy) | -8.5 kcal/mol |
| TΔS (Entropy) | -3.2 kcal/mol |
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound to guide structure-based drug design.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution
Methodology:
-
Crystal Soaking:
-
Transfer a protein crystal into a solution containing the fragment (e.g., 1-5 mM) and cryoprotectant.
-
Allow the crystal to soak for a defined period (e.g., 1-24 hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Build the fragment into the observed electron density map and refine the structure.
-
Hypothetical Structural Insights: The resulting co-crystal structure would reveal the precise binding mode of the fragment, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein. The bromine atom's position would indicate a suitable vector for chemical elaboration to improve potency and selectivity.
Fragment Elaboration Strategy
The bromine atom on the pyridine ring of this compound is a key functional group for synthetic elaboration. The following diagram outlines a potential strategy for fragment growing using a Suzuki coupling reaction.
Conclusion
This compound represents a valuable starting point for FBDD campaigns. Its favorable physicochemical properties and the synthetic tractability of the bromopyridine moiety allow for rapid and efficient exploration of the chemical space around the initial hit. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs. The successful application of these methods can accelerate the identification and optimization of novel, high-quality lead compounds.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. criver.com [criver.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 866327-70-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Bromopyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of substituted bromopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with a substituted bromopyridine resulting in low to no yield?
A: Low yields in Suzuki couplings involving bromopyridines can stem from several factors. The primary challenge is the inherent nature of the pyridine ring.
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1] This is particularly problematic for 2-substituted bromopyridines.
-
Poor Oxidative Addition: While bromides are generally reactive, electron-rich or sterically hindered bromopyridines can undergo slow oxidative addition, which is often the rate-determining step.[2]
-
Ineffective Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A "universal" set of conditions often does not exist.[3]
-
Degradation of Reagents: Boronic acids can degrade over time (protodeboronation), and palladium catalysts, especially Pd(OAc)₂, can have a limited shelf life.[4][5] Ensure all reagents are pure and active.
Troubleshooting Steps:
-
Screen Ligands: For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like PPh₃.[6][7] These ligands promote the desired catalytic cycle and can prevent catalyst inhibition.
-
Vary the Base: The base plays a crucial role in the transmetalation step. Switch from common bases like K₂CO₃ or Na₂CO₃ to stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃, which are often more effective for heteroaryl couplings.[4][6][8]
-
Optimize Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard.[9] The water is essential for the catalytic cycle, but an excess can promote side reactions.[10]
-
Check Catalyst and Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Sometimes, using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst (e.g., XPhos Pd G3) can be more reliable.[5][11]
Q2: I am observing a significant amount of debromination (or protodebromination) in my reaction. How can I prevent this?
A: Dehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom.[12] This occurs when the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of the organoboron partner.
Troubleshooting Steps:
-
Minimize Water: While essential, excess water can sometimes be a source of protons. Try reducing the amount of water in the solvent system. In some cases, using minimal water is key to suppressing dehalogenation.[10]
-
Choice of Base and Solvent: Some solvent/base combinations are more prone to generating hydride species. Avoid using amine bases or alcoholic solvents if dehalogenation is a persistent issue, as they can be oxidized to provide a hydride ligand.[12]
-
Protecting Groups: For certain N-H containing heterocycles like pyrroles, dehalogenation is a dominant side reaction which can be suppressed by protecting the nitrogen atom with a group like BOC.[13][14] While less common for pyridines, consider if other functional groups on your substrate could be problematic.
-
Use a More Active Catalyst System: A sluggish main reaction provides more time for side reactions to occur. Increasing the rate of the desired cross-coupling by using a more active ligand/catalyst combination can outcompete the dehalogenation pathway.
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?
A: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a frequent side reaction, often promoted by the presence of molecular oxygen.[15]
Troubleshooting Steps:
-
Thoroughly Degas: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction vessel are rigorously degassed before adding the catalyst. A common method is the freeze-pump-thaw technique (at least 3 cycles) or sparging with an inert gas like argon or nitrogen for 15-30 minutes.[3][9]
-
Use an Excess of Bromopyridine: Stoichiometry can influence the reaction outcome. Using a slight excess (e.g., 1.2 equivalents) of the bromopyridine can favor the cross-coupling pathway over homocoupling.[3]
-
Control Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling.
Q4: Which catalyst, ligand, base, and solvent combination should I start with for a substituted bromopyridine?
A: A good starting point requires a robust system known to be effective for challenging heteroaryl couplings.
-
Catalyst: Pd(OAc)₂ (1-5 mol%) or a preformed catalyst like Pd(dppf)Cl₂ (1-5 mol%).[16]
-
Ligand: SPhos or XPhos (1.2 - 2 equivalents relative to Pd). These bulky, electron-rich ligands are often superior for pyridyl substrates.[3][7]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These have shown high efficacy in many heteroaryl couplings.[4][8]
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1 ratio) or Toluene/H₂O.[17][18]
Always perform a small-scale test reaction before committing a large amount of material.
Data Presentation: Condition Optimization
The following tables summarize the effect of different reaction parameters on the yield of a model Suzuki coupling reaction.
Table 1: Effect of Base and Solvent on the Suzuki Coupling of 3-Bromopyridine
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 85 |
| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 90 |
| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 72 |
| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 82 |
| 5 | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | MeCN/H₂O (4:1) | 80 | 65 |
Data adapted from various sources for illustrative purposes.[4][16]
Table 2: Effect of Ligand on the Suzuki Coupling of 2-Bromopyridine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 15 |
| 2 | Pd(OAc)₂ (2) | PCy₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | 1,4-Dioxane | 80 | 82 |
Data adapted from various sources for illustrative purposes, demonstrating the importance of bulky, electron-rich ligands for challenging substrates.[3][19]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Substituted Bromopyridine (1.0 equiv)
-
Arylboronic Acid or Boronic Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., MeCN/H₂O mixture, 4:1 ratio)
-
Microwave vial with a magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add the substituted bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (0.03 equiv).[16]
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., 4 mL MeCN and 1 mL H₂O for a 0.2 mmol scale reaction).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-45 minutes).[20]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[21]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rose-hulman.edu [rose-hulman.edu]
Identifying common side reactions in the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound and what are the common starting materials?
The most common and direct synthetic route is the nucleophilic substitution reaction between 3-Bromo-5-(bromomethyl)pyridine and piperidine. In this reaction, the nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form the desired product.
Q2: My reaction has produced a significant amount of a water-soluble, high-melting point solid that is not the desired product. What could this be?
This is likely a quaternary ammonium salt, a common byproduct in this synthesis.[1][2][3] This occurs when the tertiary amine product, this compound, is further alkylated by another molecule of the starting material, 3-Bromo-5-(bromomethyl)pyridine. This side reaction, known as the Menschutkin reaction, is especially prevalent if there is an excess of the alkylating agent or if the reaction is run at high temperatures for an extended period.[1][3]
Troubleshooting:
-
Stoichiometry: Use a slight excess of piperidine relative to 3-Bromo-5-(bromomethyl)pyridine to ensure the complete consumption of the alkylating agent.
-
Slow Addition: Add the 3-Bromo-5-(bromomethyl)pyridine solution slowly to the piperidine solution to maintain a low concentration of the alkylating agent throughout the reaction.
-
Temperature Control: Maintain a moderate reaction temperature. Elevated temperatures can accelerate the formation of the quaternary salt.
-
Purification: The quaternary salt is typically highly polar and can often be removed by washing the organic reaction mixture with water.
Q3: After purification, my yield is lower than expected, and I've isolated a non-polar impurity. What could be the cause?
A possible cause for low yield and a non-polar impurity is a competing elimination reaction. The starting material, 3-Bromo-5-(bromomethyl)pyridine, can undergo dehydrobromination in the presence of a base (piperidine acts as a base) to form 3-Bromo-5-vinylpyridine. This elimination pathway competes with the desired nucleophilic substitution.
Troubleshooting:
-
Base Strength: While piperidine is necessary for the reaction, using a non-nucleophilic hindered base in conjunction with a more controlled addition of the reactants could potentially minimize this side reaction, although this would complicate the reaction setup.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
Q4: I have identified a byproduct with a hydroxyl group in my reaction mixture. How is this possible?
The formation of (3-Bromo-5-pyridyl)methanol is possible if there is water present in the reaction solvent. The bromide of the starting material can be hydrolyzed to the corresponding alcohol.
Troubleshooting:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
Q5: Could the bromine on the pyridine ring react with piperidine?
While nucleophilic aromatic substitution on the 3-bromopyridine ring is possible, it generally requires more forcing conditions (higher temperatures, stronger bases) than the alkylation of the bromomethyl group.[4][5][6] The benzylic-type bromide of the bromomethyl group is significantly more reactive towards nucleophilic substitution. Therefore, under typical conditions for this synthesis, reaction at the pyridine ring is expected to be a minor side reaction.
Troubleshooting:
-
Temperature Control: Avoid excessive heating to minimize the likelihood of nucleophilic aromatic substitution.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct | Cause | Mitigation Strategies |
| Over-alkylation | Quaternary Ammonium Salt | Excess alkylating agent, high temperature | Use slight excess of piperidine, slow addition of alkylating agent, moderate temperature. |
| Elimination | 3-Bromo-5-vinylpyridine | Basic conditions (piperidine), high temperature | Lower reaction temperature. |
| Hydrolysis | (3-Bromo-5-pyridyl)methanol | Presence of water | Use anhydrous solvents and dry glassware. |
| Ring Substitution | 5-(piperidin-1-yl)pyridine-3-bromide derivative | High temperature | Maintain moderate reaction temperature. |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-(bromomethyl)pyridine
-
Piperidine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve piperidine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-Bromo-5-(bromomethyl)pyridine (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the 3-Bromo-5-(bromomethyl)pyridine solution dropwise to the stirred piperidine solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Reaction Pathways
The following diagram illustrates the desired synthetic pathway and the common side reactions encountered during the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound and its major side products.
References
Technical Support Center: Purification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials such as 3-bromo-5-(bromomethyl)pyridine or piperidine, over-alkylated or di-substituted pyridine byproducts, and residual reagents or solvents from the synthesis. Positional isomers of bromopyridine can also be present if the initial bromination was not regioselective.
Q2: My final product appears as an oil, but I expected a solid. What should I do?
A2: this compound may exist as a free base oil or a solid salt. If you have the free base, you can attempt to form a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the compound in an appropriate solvent (like diethyl ether or ethyl acetate) with a solution of the corresponding acid (e.g., HCl in ether). This often induces crystallization.
Q3: The compound seems to be degrading on my silica gel column. How can I avoid this?
A3: Pyridine-containing compounds, especially those with basic nitrogen atoms, can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like alumina (basic or neutral) can be a good solution.[1]
Q4: I am having trouble separating my product from a very polar impurity. What chromatographic strategies can I employ?
A4: For separating highly polar compounds, several strategies can be used. You can switch to a more polar mobile phase, but this may lead to poor separation. Another approach is to use reverse-phase chromatography, where polar compounds elute earlier.[2][3] If the impurity has a different acidic/basic character, an acidic or basic modifier in the mobile phase can alter the retention times and improve separation. For very challenging separations, consider alternative purification techniques like preparative HPLC or crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | The compound is sticking to the silica gel due to its basicity. | 1. Add a small amount of triethylamine (0.1-1%) to your eluent system to neutralize the acidic sites on the silica. 2. Switch to a less acidic stationary phase like neutral or basic alumina. 3. Ensure the compound was fully eluted by flushing the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) at the end of the purification. |
| Product co-elutes with a starting material | The chosen eluent system does not provide sufficient resolution. | 1. Optimize the solvent system for your column chromatography by testing various solvent mixtures with TLC. Aim for a significant difference in Rf values (e.g., >0.2). 2. Try a different solvent system with different polarity or solvent properties (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). |
| Difficulty in achieving high purity by crystallization | The chosen solvent is not ideal, leading to the co-precipitation of impurities. | 1. Perform a systematic solvent screen to find the best recrystallization solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] 2. If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, then allow it to cool slowly.[4] |
| Formation of an emulsion during liquid-liquid extraction | The two immiscible phases are not separating cleanly, often due to the presence of surfactants or fine solid particles. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] 2. Allow the mixture to stand for a longer period. 3. Gently swirl the separatory funnel instead of vigorous shaking. 4. If the emulsion persists, filter the mixture through a pad of Celite. |
Data Presentation
Table 1: Illustrative TLC Data for Eluent System Screening
| Solvent System (v/v) | Rf of this compound | Rf of Impurity A (e.g., 3-bromo-5-(bromomethyl)pyridine) | Notes |
| 20% Ethyl Acetate in Hexanes | 0.15 | 0.50 | Poor elution of the product. |
| 50% Ethyl Acetate in Hexanes | 0.40 | 0.65 | Good separation, suitable for column chromatography. |
| 5% Methanol in Dichloromethane | 0.55 | 0.60 | Poor separation, co-elution is likely. |
| 5% Methanol in Dichloromethane + 0.5% Triethylamine | 0.60 | 0.65 | Improved peak shape and slightly better separation due to the basic additive. |
Table 2: Example of a Purification Summary
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Product | 5.00 | - | - | 75 |
| Liquid-Liquid Extraction | 5.00 | 4.50 | 90 | 85 |
| Column Chromatography | 4.50 | 3.80 | 84 | 98 |
| Recrystallization | 3.80 | 3.50 | 92 | >99.5 |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the basic product from neutral or acidic impurities.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (50 mL for every 5 g of crude material).
-
Acidic Wash : Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 30 mL). The basic product will move into the aqueous layer as its hydrochloride salt.[5][6]
-
Separation of Layers : Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification : Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is >10. This will deprotonate the product, causing it to precipitate or form an oil.
-
Back Extraction : Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane, 3 x 40 mL) to recover the purified free base.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purifying the title compound using silica gel chromatography.
-
Sample Preparation (Dry Loading) : Dissolve the crude product (e.g., 1 g) in a minimal amount of a polar solvent like dichloromethane or methanol. Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[7]
-
Column Packing : Prepare a glass column with silica gel slurried in the initial eluent (e.g., 50% ethyl acetate in hexanes with 0.5% triethylamine).
-
Loading : Carefully add the dry-loaded sample to the top of the packed column.
-
Elution : Begin elution with the starting solvent system, gradually increasing the polarity if necessary to elute the product. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol provides a general method for recrystallization.
-
Solvent Selection : In a small test tube, add a small amount of the purified product and test its solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating.
-
Dissolution : In an Erlenmeyer flask, add the minimum amount of the hot, chosen solvent to the compound to fully dissolve it.
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[8]
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Nucleophilic Substitution and Reductive Amination.
Route 1: Nucleophilic Substitution of 3-Bromo-5-(bromomethyl)pyridine with Piperidine
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this nucleophilic substitution can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields.[1]
-
-
Poor Quality of Starting Material:
-
Solution: Ensure the 3-Bromo-5-(bromomethyl)pyridine is pure and free of impurities. The presence of dibrominated species or other residues can lead to side reactions. Purification of the starting material by chromatography may be necessary.
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile are generally effective. The strength and stoichiometry of the base can also influence the reaction rate and yield. See the data table below for a comparison of different conditions.
-
-
Side Reactions:
-
Solution: Over-alkylation of piperidine is a potential side reaction. Using a moderate excess of piperidine can help to minimize this. The formation of elimination byproducts can be suppressed by using milder reaction conditions (e.g., lower temperature).
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The primary impurities in this reaction are typically:
-
Unreacted 3-Bromo-5-(bromomethyl)pyridine: This indicates an incomplete reaction. See Q1 for troubleshooting steps.
-
Bis-substitution product: This occurs when a second molecule of 3-Bromo-5-(bromomethyl)pyridine reacts with the product.
-
Mitigation: Use a larger excess of piperidine to favor the mono-substitution product.
-
-
Quaternary ammonium salt: Formation of a quaternary salt by reaction of the product with another molecule of the starting material.
-
Mitigation: Control the stoichiometry of the reactants and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.
-
Q3: The purification of the final product is challenging. What are the recommended purification methods?
A3: Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: The basic nature of the piperidine moiety allows for purification by acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the product from non-polar impurities and any remaining starting material. A gradient elution system, for example, with ethyl acetate in hexane, can provide good separation.
Route 2: Reductive Amination of 3-Bromo-5-formylpyridine with Piperidine
Q1: The reductive amination is not proceeding to completion, resulting in a low yield. How can I troubleshoot this?
A1: Incomplete reductive amination can be due to several factors:
-
Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a critical step.
-
Solution: This equilibrium can be driven forward by removing the water formed during the reaction, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate. Running the reaction in a non-protic solvent can also favor imine formation.
-
-
Inactive Reducing Agent: The choice and quality of the reducing agent are crucial.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation.[2][3][4] Ensure the reagent is fresh and has been stored under anhydrous conditions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require pH control.
-
-
Substrate Reactivity: The electronic properties of the pyridine ring can influence the reactivity of the aldehyde.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can help to activate the aldehyde and promote imine formation.
-
Q2: I am observing the formation of an alcohol byproduct. How can I prevent this?
A2: The formation of 3-Bromo-5-(hydroxymethyl)pyridine is a common side reaction resulting from the reduction of the starting aldehyde.
-
Prevention:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of the iminium ion over the aldehyde, which minimizes the formation of the alcohol byproduct.[4]
-
Reaction Sequence: A two-step procedure can be employed where the imine is pre-formed before the addition of the reducing agent. This can be monitored by techniques like NMR to ensure complete imine formation.
-
Q3: How can I optimize the reaction conditions for the reductive amination to maximize the yield?
A3: Optimization involves a systematic variation of reaction parameters:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with NaBH(OAc)₃.[2]
-
Stoichiometry: A slight excess of piperidine (e.g., 1.1-1.2 equivalents) and the reducing agent (e.g., 1.2-1.5 equivalents) is typically used.
-
Temperature: The reaction is often carried out at room temperature.
-
pH: For some reducing agents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is important for selective reduction of the iminium ion.
Data Presentation
Table 1: Optimization of Nucleophilic Substitution of 3-Bromo-5-(bromomethyl)pyridine with Piperidine
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMF | K₂CO₃ (2.0) | 25 | 12 | 75 | Hypothetical |
| 2 | Acetonitrile | K₂CO₃ (2.0) | 60 | 6 | 82 | Hypothetical |
| 3 | THF | Et₃N (1.5) | 25 | 24 | 65 | Hypothetical |
| 4 | DMF | K₂CO₃ (2.0) | 80 | 2 | 90 | Hypothetical |
| 5 | Acetonitrile | Cs₂CO₃ (1.5) | 60 | 4 | 88 | Hypothetical |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization efforts.
Table 2: Optimization of Reductive Amination of 3-Bromo-5-formylpyridine with Piperidine
| Entry | Reducing Agent (Equivalents) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH(OAc)₃ (1.5) | DCM | None | 25 | 12 | 85 | [2] |
| 2 | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (cat.) | 25 | 8 | 92 | [2] |
| 3 | NaBH₃CN (1.5) | Methanol | Acetic Acid (to pH 6) | 25 | 24 | 78 | Hypothetical |
| 4 | H₂/Pd-C | Ethanol | - | 25 | 12 | 70 | Hypothetical |
Note: Yields are based on reported efficiencies for similar reductive amination reactions and are for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
-
Reaction Setup: To a solution of 3-Bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Piperidine: Add piperidine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a solution of 3-Bromo-5-formylpyridine (1.0 eq) and piperidine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.
Mandatory Visualization
Caption: Workflow for Nucleophilic Substitution Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Palladium Catalyst Deactivation in Reactions Involving Bromopyridines
Welcome to the technical support center for troubleshooting palladium catalyst deactivation in cross-coupling reactions with bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions with bromopyridines failing or giving low yields?
A1: Reactions involving bromopyridines are often challenging due to the ability of the pyridine nitrogen to coordinate strongly with the palladium catalyst, leading to deactivation or "poisoning".[1] This coordination can interfere with the catalytic cycle. Other common causes for low yields include suboptimal choice of ligand, base, solvent, the presence of oxygen or moisture, and the formation of inactive palladium species (e.g., palladium black).[2][3][4]
Q2: What are the visible signs of catalyst deactivation?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, often referred to as palladium black.[5] This indicates that the palladium(0) has agglomerated and is no longer catalytically active. Other indicators include a stalled reaction (no further consumption of starting materials as monitored by TLC or GC/LC-MS) and the need for higher catalyst loadings to achieve desired conversions.
Q3: How does the position of the bromine atom on the pyridine ring affect the reaction?
A3: The position of the bromine atom can significantly influence reactivity. For example, 2-bromopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which can facilitate catalyst poisoning. The electronic properties of the pyridine ring, influenced by other substituents, will also play a role in the ease of oxidative addition, a key step in the catalytic cycle.
Q4: Can the choice of ligand prevent catalyst deactivation?
A4: Yes, the ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reaction pathway.[4] For bromopyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, or XantPhos) are often effective.[6][7][8] These ligands can promote the reductive elimination step and discourage the formation of inactive catalyst complexes.[6]
Q5: Is it possible to reactivate a deactivated palladium catalyst?
A5: In some cases, yes. Deactivated palladium catalysts, particularly those that have formed palladium black, can sometimes be reactivated. Methods include treatment with oxidizing agents to regenerate the active Pd(II) species or washing with solvents to remove organic residues that may be coating the catalyst surface.[1][9][10] However, prevention of deactivation is generally a more effective strategy.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
If you are observing low yields (e.g., 3-15%) when coupling a bromopyridine with a boronic acid or ester, consider the following troubleshooting steps.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Bromopyridine
| Parameter | Condition 1 (Low Yield) | Condition 2 (Improved) | Condition 3 (Optimized) | Reference |
| Pd Source | Pd(OAc)₂ (3-6 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | [2][11] |
| Ligand | SPhos (6-18 mol%) | None (part of precatalyst) | P(t-Bu)₃ (3 mol%) | [2] |
| Base | Na₃PO₄ (3 equiv.) | K₂CO₃ (3 equiv.) | KF (3 equiv.) | [2][11] |
| Solvent | Toluene/H₂O (10:1) | THF/H₂O (4:1) | Dioxane | [2][3][11] |
| Temperature | 100°C | 75°C | 80-100°C | [2][3] |
| Yield | 3-15% | ~55-60% | Up to 85% | [2][11] |
Experimental Protocol: Ligand and Base Screening
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the bromopyridine (1.0 equiv.), boronic acid/ester (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and various ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) in degassed solvent (e.g., dioxane).
-
Reaction Initiation: Add the palladium and ligand solutions to the reaction vials. Then, add the appropriate amount of degassed solvent.
-
Execution: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100°C).
-
Monitoring: After a set time (e.g., 12-24 hours), take aliquots from each reaction vial and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is also susceptible to catalyst poisoning by bromopyridines. The choice of ligand and base is critical for success.
Deactivation Pathway
Caption: Catalyst deactivation pathway in Buchwald-Hartwig amination.
Quantitative Data Summary: Ligand Effects in Buchwald-Hartwig Amination of 2-Bromopyridine
| Ligand | Base | Solvent | Temperature (°C) | Yield | Notes | Reference |
| P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | Low to Moderate | First generation ligand, often struggles with pyridines. | [12] |
| BINAP | NaOt-Bu | Toluene | 100 | Moderate | Bidentate ligand, shows some improvement. | [6] |
| XantPhos | DBU | Toluene | 110 | Good to Excellent | Effective with milder, homogeneous base. | [8] |
| RuPhos | K₂CO₃ | t-BuOH/H₂O | 100 | Excellent | Bulky, electron-rich ligand, very effective. | [12] |
| Mor-DalPhos | NaOt-Bu | Toluene | 100 | High | Specialized ligand for challenging aminations. | [7] |
Experimental Protocol: Catalyst Reactivation
This protocol is a general guideline for attempting to reactivate a palladium catalyst that has precipitated as palladium black.
-
Isolation of the Deactivated Catalyst: Once the reaction is complete and has been worked up, the solid palladium black can be collected by filtration. If a heterogeneous catalyst was used, it can be filtered directly from the reaction mixture.
-
Washing: Wash the isolated catalyst with a polar organic solvent like acetone or methanol to remove adsorbed organic impurities.[1] This should be followed by washing with deionized water. A method for reactivating a palladium on carbon catalyst involves refluxing and washing with an alcohol solution, followed by washing with deionized water.[9] Another method suggests washing with ethyl acetate, followed by water.[13]
-
Oxidative Treatment (Optional): Prepare a dilute solution of an oxidizing agent (e.g., benzoquinone or hydrogen peroxide in an appropriate solvent).[14] Suspend the washed catalyst in this solution and stir at room temperature for several hours. Caution: Handle oxidizing agents with care.
-
Alkaline Treatment (Alternative): As an alternative to oxidative treatment, the catalyst can be washed with an alkaline solution (e.g., dilute NaOH or Na₂CO₃).[10] This can help remove acidic impurities that may be poisoning the catalyst.
-
Final Wash and Drying: After treatment, filter the catalyst and wash it thoroughly with deionized water until the washings are neutral. Then, wash with a low-boiling organic solvent (e.g., acetone) to aid in drying. Dry the catalyst under vacuum or a stream of inert gas.
-
Testing Activity: The reactivated catalyst should be tested in a small-scale reaction to assess its activity compared to a fresh catalyst.
Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
- 1. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN104190440A - Palladium carbon catalyst reactivation method - Google Patents [patents.google.com]
- 14. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
Methods for removing impurities from crude 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Welcome to the technical support center for the purification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The synthesis of this compound typically involves the reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine. Potential impurities can arise from starting materials, side reactions, or degradation.
Common Impurities:
-
Unreacted Starting Materials: 3-bromo-5-(bromomethyl)pyridine and excess piperidine.
-
Over-alkylation Product: Quaternary ammonium salts formed by the reaction of the product with the starting alkyl halide.
-
Hydrolysis Product: 3-Bromo-5-(hydroxymethyl)pyridine, if water is present in the reaction mixture.
-
Other Brominated Pyridine Derivatives: Impurities from the synthesis of the starting material, 3-bromo-5-(bromomethyl)pyridine.
Q2: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization . The choice of method depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the purification process. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. HPLC methods can provide more quantitative information on purity.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Potential Cause: Incorrect solvent system (mobile phase).
-
Troubleshooting Steps:
-
Optimize the Solvent System: Perform TLC with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of triethylamine to reduce tailing of the basic pyridine compound) is often effective.
-
Adjust the Polarity: If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly, increase the polarity.
-
Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) could be beneficial for purifying basic compounds like pyridines.
-
Issue 2: The product is streaking or tailing on the TLC plate and column.
-
Potential Cause: The basic nature of the piperidine and pyridine nitrogen atoms interacting strongly with the acidic silica gel.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a Different Adsorbent: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.
-
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Potential Cause: The solution is not saturated, the compound is too soluble in the chosen solvent, or the presence of significant impurities is inhibiting crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-solvent: If the compound is highly soluble, add a solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Perform a Pre-purification Step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.
-
Issue 2: The compound oils out instead of crystallizing.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.
-
Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.
-
Use a More Dilute Solution: Start with a less concentrated solution to avoid rapid precipitation.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | Good for separating complex mixtures. | Can be time-consuming and require large volumes of solvent. | >98% |
| Recrystallization | Simple, scalable, and can yield very pure crystals. | May not be effective for removing all types of impurities. | >99% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.1% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Screening alternative catalysts for cross-coupling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Poor Catalyst Activity: The choice of palladium catalyst and ligand is crucial.
-
Solution: Screen a variety of palladium sources and ligands. For pyridine substrates, bulky, electron-rich phosphine ligands are often effective. Consider using pre-formed palladium complexes for better consistency.
-
-
Instability of Boronic Acid/Ester: Pyridylboronic acids can be unstable.[1][2][3]
-
Inappropriate Base or Solvent: The base and solvent system can significantly impact the reaction outcome.
-
Reaction Temperature Too Low: The reaction may require higher temperatures to proceed.
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products.
-
Problem 2: Side Reactions and Impurity Formation
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This is a common side reaction in Suzuki coupling.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. Using a slight excess of the boronic acid can sometimes be beneficial.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be cleaved before it participates in the cross-coupling.[1]
-
Solution: Use anhydrous solvents and ensure the base is not excessively strong. The choice of base and careful control of reaction conditions are key.
-
-
Hydrodehalogenation of the Starting Material: The bromo-pyridine can be reduced, leading to the formation of the debrominated starting material.
-
Solution: This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture. Screening different ligands and ensuring high-purity reagents can help mitigate this issue.
-
Problem 3: Difficulty in Achieving Selective C-N Bond Formation (Buchwald-Hartwig Amination)
Possible Causes and Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity.[7]
-
Solution: Use bulky, electron-rich ligands that favor the desired reductive elimination step. Ligands like Xantphos have been successfully used for coupling with halopyridines.[8]
-
-
Incorrect Base: The choice of base is critical for the deprotonation of the amine.
-
Amine Substrate Scope: Not all amines are equally reactive.
-
Solution: The reactivity of the amine can be influenced by its pKa and steric bulk. It may be necessary to screen different reaction conditions for different classes of amines.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for this compound?
A1: The most common and versatile cross-coupling reactions for this type of substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][10]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[11][12][13]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[14][15]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[16][17][18]
Q2: Which palladium catalysts and ligands are recommended for the Suzuki-Miyaura coupling of this substrate?
A2: A good starting point is to screen a combination of palladium sources and ligands. Commonly used systems include:
-
Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos are often effective for challenging substrates like pyridines.[7][9] PdCl₂(dppf) is also a commonly used catalyst.[5]
Q3: What are the optimal conditions for a Sonogashira coupling with this compound?
A3: While specific optimization will be required, a typical starting point for the Sonogashira coupling of a bromo-pyridine would be:
-
Catalyst system: A combination of a palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI).[11][12][13]
-
Base: An amine base such as Et₃N or a stronger inorganic base.[11][12][13]
Q4: How can I troubleshoot a failed Heck coupling reaction?
A4: For a failed Heck reaction, consider the following:
-
Catalyst and Ligand: Ensure you are using a suitable palladium catalyst. While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands can also be very effective.[15]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used.[15]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used.
-
Temperature: Heck reactions often require elevated temperatures (e.g., 100-140 °C).[15]
Q5: Are there any alternatives to palladium catalysts for these cross-coupling reactions?
A5: While palladium is the most common, other transition metals can be used for certain cross-coupling reactions. For instance, copper-catalyzed C-N bond formation has been reported for dihalopyridines.[19] Nickel and cobalt catalysts are also being explored for C-P and other cross-coupling reactions.[20][21] Boron-based catalysts have also been developed for C-C bond formation.[22]
Catalyst and Ligand Screening Data
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Typical Yield | Reference |
| Pd₂(dba)₃ / DavePhos | C-N / C-C Coupling | Aryl/heteroaryl amines and boronic acids | Good to Excellent | [9] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Sonogashira | Terminal alkynes | Good to Excellent | [11][12] |
| Pd(OAc)₂ / Xantphos | Buchwald-Hartwig | Aminothiophenes with halopyridines | Moderate to High | [8] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Arylboronic acids | Moderate to Good | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[6]
-
Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).[6]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[11][12]
-
Evacuate and backfill with nitrogen.
-
Add a solvent such as DMF and stir for 30 minutes.[11]
-
Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., Et₃N).[11][12]
-
Heat the reaction mixture to 100 °C for 3 hours, or until completion as monitored by TLC.[11][12]
-
Workup the reaction as described for the Suzuki-Miyaura coupling and purify by column chromatography.
Visualizations
Caption: General workflow for screening alternative catalysts in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. heteroletters.org [heteroletters.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Boron-Based Catalysts for C-C Bond-Formation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating solvent effects on the reactivity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Welcome to the technical support center for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: This molecule is bifunctional. The key reactive site for synthetic diversification is the bromine atom at the 3-position of the pyridine ring. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The piperidin-1-ylmethyl moiety can influence the molecule's overall solubility, basicity, and pharmacological properties.
Q2: Which solvent systems are recommended for Suzuki-Miyaura coupling with this substrate?
A2: A common and effective solvent system for Suzuki-Miyaura reactions involving bromopyridines is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[1] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₃PO₄, K₂CO₃) required to activate the boronic acid.[2] Anhydrous polar aprotic solvents like DMF or THF can also be used, depending on the specific boronic acid and base combination.
Q3: The basic piperidine nitrogen seems to be interfering with my palladium-catalyzed reaction. What can I do?
A3: The Lewis basicity of the piperidine and pyridine nitrogens can potentially coordinate to the palladium center, leading to catalyst inhibition. To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can stabilize the palladium catalyst and sterically hinder coordination from the substrate's nitrogen atoms.
-
Protonation: In some cases, adding a mild acid to protonate the piperidine nitrogen can prevent its interference. However, this must be compatible with the overall reaction conditions, especially the base used. This strategy is less common in standard cross-coupling reactions.
-
Pre-catalyst Activation: Ensure the active Pd(0) species is efficiently generated. Using modern palladacycle precatalysts (like G3 or G4 precatalysts) can be more reliable than starting with Pd(II) salts.[3]
Q4: Can I perform a Buchwald-Hartwig amination on this substrate? Which conditions are a good starting point?
A4: Yes, the 3-bromo position is well-suited for Buchwald-Hartwig amination. A typical starting point would involve a palladium precatalyst with a sterically hindered biarylphosphine ligand (e.g., XantPhos, BINAP), a strong base like sodium tert-butoxide (NaOtBu), and an aprotic solvent such as toluene or THF.[4][5] Reactions are typically run under an inert atmosphere (Nitrogen or Argon) at elevated temperatures (e.g., 80-110 °C).[4][6]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is giving very low yield. What are the possible causes and solutions?
A: Low yield in Suzuki reactions can stem from several factors. Below is a systematic guide to troubleshooting the issue.
Troubleshooting Decision Tree
Caption: Troubleshooting flow for low-yield Suzuki reactions.
Issue 2: Catalyst Decomposition in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction mixture turns black and the reaction stalls. What is happening?
A: The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition, where the active Pd(0) catalyst aggregates and becomes inactive.
-
Possible Cause 1: Inefficient Ligand Protection. The phosphine ligand is crucial for stabilizing the palladium center. If the ligand is not bulky or electron-rich enough, or if the reaction temperature is too high, the ligand may dissociate, leading to Pd(0) aggregation.
-
Solution: Switch to a more robust, sterically hindered ligand such as RuPhos or BrettPhos. These are specifically designed to stabilize the catalytic species at high temperatures. Also, ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 2:1.
-
-
Possible Cause 2: Presence of Oxygen. Although some modern precatalysts are air-stable before the reaction, the active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. A common method is to bubble argon through the solvent for 20-30 minutes before use.[4]
-
-
Possible Cause 3: Incorrect Base. The choice and purity of the base are critical. Some bases can contain impurities that poison the catalyst.
-
Solution: Use a high-purity base like NaOtBu or LiHMDS. Ensure it is stored under inert conditions as strong bases can degrade upon air exposure.
-
Data Presentation
The choice of solvent can significantly impact reaction efficiency. While specific data for this compound is sparse in the literature, the following tables provide representative data for the effect of solvents and conditions on similar 3-bromopyridine substrates in key cross-coupling reactions.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid (Illustrative)
| Entry | Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 85 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 92[1] |
| 3 | Ethanol/H₂O (4:1) | NaOH | PdCl₂ | 25 | 20 | 70[7] |
| 4 | DMF | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 8 | 78 |
| 5 | 2-MeTHF/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 80 | 6 | 95 |
Note: Yields are illustrative and based on reactions with related bromopyridines. Optimization is recommended for this compound.
Table 2: Condition Effects on Buchwald-Hartwig Amination of Bromopyridines (Illustrative)
| Entry | Amine | Solvent | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | Morpholine | THF | LiHMDS | Pd₂(dba)₃ / RuPhos | 65 | 79[8] |
| 2 | Cyclohexylamine | Toluene | NaOtBu | Pd₂(dba)₃ / BINAP | 80 | 60[4] |
| 3 | Aniline | Dioxane | Cs₂CO₃ | Pd(OAc)₂ / XantPhos | 100 | 88 |
| 4 | Diphenylamine | (Solvent-free) | K₃PO₄ | Pd(OAc)₂ / RuPhos | 120 | 95[9] |
Note: Yields are illustrative and based on reactions with related bromopyridines. Optimization is recommended for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, to create a 0.1 M solution based on the aryl bromide).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[10]
-
Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.[1]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the C-N coupling of an amine with this compound.
Procedure:
-
In a glovebox or under a strict Argon atmosphere, add the palladium precatalyst (e.g., a G3-generation palladacycle, 1-2 mol%) and the appropriate phosphine ligand (e.g., XantPhos, 1.2-2.4 mol%) to a Schlenk tube.
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq).[4]
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed toluene to the tube.[4]
-
Seal the tube tightly and heat the mixture to 80-110 °C with stirring for 4-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding diethyl ether and then washing with brine.[4]
-
Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.[4]
-
Purify the resulting residue by recrystallization or column chromatography.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Managing reaction temperature for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Control of reaction temperature is critical for the successful synthesis of this compound, impacting reaction rate, yield, and purity. The two primary synthetic routes to this compound are:
-
Nucleophilic Substitution: Reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine.
-
Reductive Amination: Reaction of 3-bromo-5-formylpyridine with piperidine.
This guide addresses common temperature-related issues for both methods.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Reaction temperature is too low. | The activation energy for the reaction may not be met, resulting in a slow or stalled reaction. Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. For nucleophilic substitution, a temperature range of 25-60°C is a common starting point. For reductive amination, the initial imine formation may be performed at room temperature, while the subsequent reduction step might require cooling to 0°C before the addition of the reducing agent to manage exothermicity. |
| Reaction temperature is too high. | Excessive heat can lead to the degradation of reactants, intermediates, or the final product. Additionally, side reactions may become more prevalent at elevated temperatures. If product degradation is suspected, repeat the reaction at a lower temperature. Consider the use of a milder solvent or a more reactive reagent that allows for lower reaction temperatures. |
| Incorrect temperature monitoring. | Ensure the thermometer or temperature probe is correctly calibrated and placed to accurately reflect the internal temperature of the reaction mixture. |
Presence of Impurities or Side Products
| Potential Cause | Recommended Action |
| Over-alkylation (in Nucleophilic Substitution). | High temperatures can promote the reaction of the product with the starting material, leading to the formation of quaternized piperidinium salts or other over-alkylated species. Maintain the reaction temperature at the lower end of the optimal range and monitor for the disappearance of the starting material. |
| Formation of unidentified byproducts. | Elevated temperatures can lead to decomposition or rearrangement reactions. If significant byproduct formation is observed, reducing the reaction temperature is a primary troubleshooting step. Analyze the byproducts to understand the side reaction pathway, which can inform further optimization of the reaction conditions. |
| Side reactions related to the solvent or base. | The choice of solvent and base can influence the optimal temperature range. Ensure that the solvent is stable at the reaction temperature and does not participate in side reactions. Some bases may be more effective at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the nucleophilic substitution of 3-bromo-5-(bromomethyl)pyridine with piperidine?
A1: The optimal temperature can vary depending on the solvent and the scale of the reaction. Generally, a starting temperature of 25°C (room temperature) is recommended. If the reaction is slow, the temperature can be gradually increased to 40-60°C. It is crucial to monitor the reaction closely to avoid the formation of impurities at higher temperatures.
Q2: How should I manage the temperature during the reductive amination of 3-bromo-5-formylpyridine with piperidine?
A2: Reductive amination is a two-step process within a single pot, and temperature control is key for both steps.
-
Imine Formation: The initial reaction between 3-bromo-5-formylpyridine and piperidine to form the imine intermediate is typically carried out at room temperature (20-25°C).
-
Reduction: The subsequent reduction of the imine is often exothermic. Therefore, it is advisable to cool the reaction mixture to 0°C before the portion-wise addition of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q3: My reaction is very slow, even at elevated temperatures. What else could be the issue?
A3: If increasing the temperature does not improve the reaction rate, consider other factors such as:
-
Purity of Reagents: Impurities in the starting materials or solvents can inhibit the reaction.
-
Choice of Base (for Nucleophilic Substitution): A weak base may not be sufficient to neutralize the HBr formed during the reaction, leading to protonation of the piperidine and slowing the reaction. Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Choice of Reducing Agent (for Reductive Amination): The reactivity of the reducing agent is crucial. If the reaction is sluggish, a more powerful reducing agent might be necessary, but this must be balanced with the potential for over-reduction or side reactions.
Q4: I am observing a significant amount of an unknown impurity in my final product. Could this be related to the reaction temperature?
A4: Yes, high reaction temperatures are a common cause of impurity formation. Side reactions such as elimination, rearrangement, or decomposition of starting materials or products can be accelerated at elevated temperatures. It is recommended to run the reaction at the lowest temperature that provides a reasonable reaction rate. Characterizing the impurity can provide insights into the side reaction and help in optimizing the conditions.
Experimental Protocols
Protocol 1: Nucleophilic Substitution of 3-Bromo-5-(bromomethyl)pyridine with Piperidine
-
Dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Add piperidine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature (25°C) and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50°C using a water bath. Maintain this temperature until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, and proceed with the work-up and purification.
Protocol 2: Reductive Amination of 3-Bromo-5-formylpyridine with Piperidine
-
Dissolve 3-bromo-5-formylpyridine (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane in a round-bottom flask with a magnetic stirrer and a thermometer.
-
Add piperidine (1.1 eq) to the solution and stir at room temperature (25°C) for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Proceed with the work-up and purification.
Data Presentation
The following table provides a hypothetical representation of the effect of temperature on the yield of this compound via nucleophilic substitution. Actual results may vary based on specific reaction conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 | 24 | 75 | >98 |
| 40 | 8 | 85 | 97 |
| 60 | 4 | 90 | 90 |
| 80 | 2 | 88 | 80 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthetic Pathways
Caption: Synthetic routes to the target compound.
Optimizing the work-up procedure for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Troubleshooting Guide
Users may encounter several issues during the synthesis and work-up of this compound. This guide provides potential causes and solutions to common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction. | - Ensure starting materials (3-bromo-5-formylpyridine and piperidine) are pure and dry.- Verify the quality and activity of the reducing agent (e.g., sodium triacetoxyborohydride).- Check reaction temperature and time; consider extending the reaction duration or slightly increasing the temperature if starting material is still present (monitor by TLC/LC-MS).[1] |
| Degradation of starting material or product. | - If using 3-bromo-5-(bromomethyl)pyridine, ensure it is fresh or properly stored as it can be lachrymatory and reactive.- Avoid excessive heating during the reaction and work-up. | |
| Presence of Multiple Spots on TLC/LC-MS | Formation of side products. | - Over-alkylation: If using a primary amine, multiple additions can occur. This is less common with a secondary amine like piperidine.[2]- Unreacted starting materials: See below for removal.- Imine intermediate: If the reduction step is incomplete, the imine intermediate may be present.[1][3] |
| Impurities in starting materials. | - Purify starting materials before use if their purity is questionable. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during extraction. | - Ensure the pH of the aqueous phase is basic (pH > 9) to keep the product, a tertiary amine, in its free base form, which is more soluble in organic solvents. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the extraction mixture to break up emulsions.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite. | |
| Product Contaminated with Piperidine | Excess piperidine used in the reaction. | - Acid wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while unreacted aldehyde/halide remains in the organic layer. Then, basify the aqueous layer and extract the product. Excess piperidine will also be removed in the initial aqueous washes.- Column chromatography: Piperidine is highly polar and can often be separated from the product by silica gel chromatography.[4] |
| Product Contaminated with Unreacted Aldehyde/Bromomethylpyridine | Incomplete reaction. | - Use a slight excess of piperidine to ensure full conversion of the electrophile.- Acid wash: As described above, an acid wash will separate the basic product from the neutral/less basic starting material. |
| Oily Product That Won't Solidify | Residual solvent. | - Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
| Product is an oil at room temperature. | - If the product is inherently an oil, purification by column chromatography is the best approach. |
Frequently Asked Questions (FAQs)
Q1: What are the two common synthetic routes to this compound?
A1: The two primary methods are:
-
Reductive Amination: Reacting 3-bromo-5-formylpyridine with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[2][5]
-
Nucleophilic Substitution: Reacting 3-bromo-5-(bromomethyl)pyridine with piperidine. This is a direct displacement reaction.
Q2: How can I effectively remove the excess piperidine after the reaction?
A2: Excess piperidine can be removed through several methods:
-
Aqueous washes: Piperidine has some water solubility that can be exploited in the initial aqueous work-up.
-
Acid extraction: Washing the organic extract with dilute acid (e.g., 1M HCl) will protonate both your product and the excess piperidine, moving them to the aqueous phase. After separating the layers, the aqueous phase can be basified and the product re-extracted.
-
Evaporation: If the boiling point of your product is significantly higher than that of piperidine (106 °C), evaporation under reduced pressure can be effective.
-
Column Chromatography: Passing the crude product through a short plug of silica gel with a non-polar eluent can retain the highly polar piperidine.[4]
Q3: My final product is an oil. How can I purify it?
A3: If your product is an oil, purification is best achieved by silica gel column chromatography. Since the product is a basic amine, it's advisable to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system (e.g., ethyl acetate/hexanes) to prevent streaking on the column.
Q4: What is a typical work-up procedure for the reductive amination synthesis?
A4: A general work-up procedure involves:
-
Quenching the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extracting the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.
-
Further purification by column chromatography if necessary.
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can be effective for visualizing the product, as the amine moiety is susceptible to oxidation. A successful reaction will show the consumption of the starting aldehyde/halide and the appearance of a new, typically less polar, product spot.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes a representative procedure for the synthesis of this compound from 3-bromo-5-formylpyridine and piperidine.
-
Reaction Setup: To a solution of 3-bromo-5-formylpyridine (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration) is added piperidine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material (typically 2-4 hours).
-
Work-up: a. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. b. The mixture is stirred vigorously for 30 minutes. c. The layers are separated, and the aqueous layer is extracted twice with DCM. d. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) with 1% triethylamine to afford the pure product.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol outlines a representative procedure for the synthesis from 3-bromo-5-(bromomethyl)pyridine and piperidine.
-
Reaction Setup: To a solution of 3-bromo-5-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is added piperidine (2.5 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. The reaction mixture is diluted with water and extracted three times with ethyl acetate. b. The combined organic layers are washed with water and then brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography as described in Protocol 1.
Visualizations
Caption: Reductive amination synthesis workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis work-up.
References
Refining crystallization techniques for high-purity 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining crystallization techniques for high-purity 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Pyridine derivatives can sometimes be challenging to crystallize.[1] Based on the structure of this compound, which has both aromatic and aliphatic amine character, a range of solvents should be considered. It is recommended to start with solvents of varying polarity. Good starting points for solubility testing include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic solvents (toluene).[2] A two-solvent system, such as a polar solvent in which the compound is soluble (e.g., isopropanol) and a non-polar anti-solvent in which it is less soluble (e.g., hexane or heptane), is often effective.[1][3]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.[4] To troubleshoot this:
-
Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.
-
Use a more dilute solution: Add more of the primary solvent to decrease the level of supersaturation.[4]
-
Lower the crystallization temperature: If possible, use a solvent system that allows for crystallization at a lower temperature.
-
Introduce a seed crystal: Adding a small, high-purity crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier.[5]
Q3: The purity of my crystallized product is not improving. What are potential issues?
A3: If purity is not improving after crystallization, consider the following:
-
Ineffective solvent system: The chosen solvent may be co-dissolving impurities that then get trapped in the crystal lattice. Experiment with different solvent systems.
-
Presence of closely related impurities: Impurities with similar structures to the target compound can be difficult to remove. For instance, in the synthesis of related bromopyridines, di-brominated species can be a major impurity.[6] A multi-step purification process involving chromatography before the final crystallization might be necessary.
-
Crystallization is happening too quickly: Rapid crystal growth can trap impurities within the crystals.[4] Slowing down the crystallization process by reducing the cooling rate or using a more gradual anti-solvent addition can improve purity.
Q4: What are common impurities I should be aware of?
A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of related bromopyridines can include:
-
Starting materials: Unreacted 3-bromo-5-(bromomethyl)pyridine or piperidine.
-
Over-brominated or under-brominated species: For example, 2,5-dibromopyridine or other positional isomers.[6]
-
Solvent adducts: The compound may crystallize with solvent molecules included in the lattice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No crystals form upon cooling | - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.- Introduce a seed crystal. |
| Crystals form too quickly ("crashing out") | - Solution is too concentrated.- The temperature gradient is too steep. | - Re-dissolve the solid by heating and add a small amount of additional solvent.[4]- Insulate the flask to slow down the cooling process.[4]- Consider a solvent system where the compound's solubility is less dependent on temperature. |
| Poor yield | - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization and loss of product during hot filtration. | - Reduce the amount of solvent used to dissolve the compound initially.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the solvent used for washing the filtered crystals and ensure it is ice-cold.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent crystallization in the funnel. |
| Discolored crystals | - Presence of colored impurities. | - Perform a charcoal treatment on the hot solution before filtration.[4]- Consider a pre-purification step like column chromatography before crystallization. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., isopropanol) at an elevated temperature. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot primary solvent.
-
Anti-Solvent Addition: While the solution is still hot, add the anti-solvent dropwise with swirling until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the hot primary solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by an ice bath.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single-solvent protocol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the crystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization issues.
References
Validation & Comparative
A Comparative Analysis of 3-Bromopyridine and 3-Chloropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of carbon-heteroatom and carbon-carbon bonds at specific positions within heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, the pyridine ring is a ubiquitous motif found in numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for the functionalization of halopyridines.
This guide provides an objective comparison of the reactivity of 3-bromopyridine versus 3-chloropyridine in these key transformations. The choice between a bromo or chloro substituent is often a critical decision in synthesis design, balancing reactivity, cost, and substrate availability. This document summarizes experimental data to illuminate the performance differences and provides detailed protocols for researchers.
The fundamental difference in reactivity stems from the carbon-halogen bond strength. The C-Cl bond (dissociation energy ~397 kJ/mol) is significantly stronger than the C-Br bond (~336 kJ/mol). Consequently, the oxidative addition of the C-Cl bond to a palladium(0) center, the typically rate-limiting step in the catalytic cycle, is more challenging and requires more reactive catalysts or harsher reaction conditions compared to the C-Br bond.[1]
Comparative Reactivity Overview
The general workflow for selecting a halopyridine substrate often involves balancing reactivity against other synthetic considerations. 3-Bromopyridines are typically more reactive and compatible with a wider range of standard catalytic systems, while 3-chloropyridines, though less reactive, can be advantageous due to lower cost and different synthetic accessibility.
Caption: Logical workflow for selecting between 3-bromo and 3-chloropyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is one of the most widely used palladium-catalyzed reactions. While 3-bromopyridine is a reliable substrate under various conditions, the coupling of 3-chloropyridine generally requires more specialized and highly active catalyst systems to achieve comparable yields.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Entry | Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 85 | [2] |
| 2 | 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1* | KF | Dioxane | 110 | 90 | [3] |
| 3 | 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | 100 | 81 | [4] |
*Note: Ligand 1 is a specialized phosphine ligand designed for activating aryl chlorides. Entry 3 uses a Nickel catalyst, highlighting that alternative metals are sometimes required for activating challenging substrates like 2- or 3-chloropyridines.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki reaction, 3-bromopyridines undergo amination under conditions that are often ineffective for their 3-chloro counterparts. The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope to include less reactive aryl chlorides.[5][6]
Table 2: Comparison in Buchwald-Hartwig Amination
| Entry | Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 71 | [6] |
| 2 | 2-Bromopyridine | Piperidine | (SIPr)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 91 | [7] |
| 3 | 3-Chloropyridine | Various Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-80 | [8] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes. In this reaction, the difference in reactivity between 3-bromo- and 3-chloropyridine is particularly stark. Under conditions where 3-bromopyridine reacts efficiently, 3-chloropyridine can be completely unreactive, failing to undergo the initial oxidative addition step.[9]
Table 3: Comparison in Mizoroki-Heck Reaction
| Entry | Halopyridine | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 72 | [9] |
| 2 | 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 0 | [9] |
*Note: The supramolecular ligand system was designed to enhance reactivity through non-covalent interactions.[9] Even with this advanced system, the 3-chloropyridine substrate failed to react.
General Palladium-Catalyzed Cross-Coupling Cycle
All the reactions discussed follow a similar catalytic cycle, illustrated below. The initial oxidative addition of the halopyridine to the Pd(0) catalyst is the crucial step where the C-X bond is broken. The higher strength of the C-Cl bond makes this step for 3-chloropyridine significantly more challenging than for 3-bromopyridine.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridine (Adapted from[3])
-
Reagents: A Schlenk tube is charged with the 2-pyridylboronate (1.5 equiv), potassium fluoride (KF, 3.0 equiv), Pd₂(dba)₃ (1.0 mol %), and the specified phosphine ligand (3.0 mol %).
-
Setup: The tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated twice).
-
Procedure: Anhydrous 1,4-dioxane (3 mL/mmol of halide) is added via syringe, followed by the 3-chloropyridine (1.0 equiv). The septum is replaced with a Teflon screw valve, and the tube is sealed.
-
Reaction: The reaction mixture is heated to 110 °C with stirring until the starting material is consumed, as monitored by GC.
-
Workup: After cooling to room temperature, the mixture is diluted, filtered, and purified by column chromatography to yield the product.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine (Adapted from[6][10])
-
Reagents: To an oven-dried Schlenk tube are added NaOtBu (1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), and the phosphine ligand (e.g., (±)-BINAP, 4 mol %).
-
Setup: The vessel is evacuated and backfilled with argon.
-
Procedure: The 3-bromopyridine (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene are added sequentially under argon.
-
Reaction: The resulting mixture is heated to 80-100 °C with stirring for 4-16 hours.
-
Workup: Upon cooling, diethyl ether is added, and the mixture is washed with brine. The organic layer is dried over MgSO₄, concentrated under reduced pressure, and the product is purified, often by recrystallization or chromatography.
Protocol 3: Mizoroki-Heck Reaction of 3-Bromopyridine (Adapted from[9])
-
Reagents: In a reaction tube under an argon atmosphere, 3-bromopyridine (1.0 equiv), K₂CO₃ (3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol %), and the ligand are combined.
-
Procedure: Anhydrous toluene (1 mL) and the alkene (e.g., butyl acrylate, 3.0 equiv) are added.
-
Reaction: The tube is sealed and heated to 130 °C for 1 hour.
-
Workup: The reaction is cooled, and the product yield is determined by GC-MS analysis using an internal standard.
Conclusion
The experimental evidence consistently demonstrates that 3-bromopyridine is a more reactive substrate than 3-chloropyridine in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. While 3-bromopyridine often provides good to excellent yields with standard catalyst systems and milder conditions, achieving high conversions with 3-chloropyridine typically necessitates the use of more sophisticated, electron-rich, and sterically hindered ligands, and sometimes higher temperatures or catalyst loadings. However, the continuous development of novel catalyst systems is rapidly closing this reactivity gap, making cost-effective and readily available chloropyridines increasingly attractive substrates for large-scale synthesis. The choice of substrate must therefore be made by carefully considering the required reactivity, reaction conditions, and overall economic and synthetic context.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Comparative Biological Activity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine Analogs in Cancer Research
A comprehensive evaluation of the cytotoxic and enzyme inhibitory effects of novel pyridine derivatives reveals potent anti-cancer activity, highlighting a promising scaffold for future drug development. This guide presents a comparative analysis of the biological activity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activities of two key derivatives of the this compound scaffold have been evaluated for their cytotoxic effects against human cancer cell lines and their inhibitory activity against PIM-1 kinase, a crucial enzyme implicated in cancer cell proliferation and survival.
Derivative A: 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydropyridine-3-carbonitrile
This derivative has demonstrated exceptional potency in preclinical studies. Its cytotoxic effects were evaluated against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing significant growth inhibition. Furthermore, it exhibited strong inhibitory activity against PIM-1 kinase.
Derivative B: 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1-((4-methylpiperazin-1-yl)methyl)-1,2-dihydropyridine-3-carbonitrile
To understand the structure-activity relationship, a second derivative was synthesized where the piperidine ring is replaced with a 4-methylpiperazine moiety. This modification was assessed for its impact on cytotoxicity and enzyme inhibition.
The quantitative biological data for these two derivatives are summarized in the table below:
| Compound | Target Cell Line/Enzyme | IC50 Value |
| Derivative A | HepG2 (Cytotoxicity) | 0.18 µM |
| MCF-7 (Cytotoxicity) | 0.34 µM | |
| PIM-1 Kinase (Inhibition) | 20.4 nM | |
| Derivative B | HepG2 (Cytotoxicity) | 1.25 µM |
| MCF-7 (Cytotoxicity) | 2.81 µM | |
| PIM-1 Kinase (Inhibition) | 85.2 nM |
Experimental Protocols
Synthesis of Derivatives
The synthesis of the pyridine derivatives was achieved through a multi-step reaction. For Derivative A, the key final step involved a Mannich reaction of 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with formaldehyde and piperidine in DMF, which was heated for 8 hours. Derivative B was synthesized using a similar procedure, substituting piperidine with 4-methylpiperazine.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Human cancer cell lines (HepG2 and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
PIM-1 Kinase Inhibition Assay
The inhibitory activity of the compounds against PIM-1 kinase was evaluated using a radiometric kinase assay.
-
Reaction Mixture Preparation: The assay was conducted in a final volume of 25 µL containing PIM-1 kinase, a substrate peptide, and ATP.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-33P]ATP and incubated at 30°C for a specified time.
-
Termination and Detection: The reaction was terminated, and the phosphorylated substrate was captured. The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The biological activity of these pyridine derivatives is believed to be mediated through the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways. The inhibition of PIM-1 kinase by these compounds can disrupt these pathways, leading to apoptosis and reduced cell proliferation.
Caption: PI3K/Akt/NF-κB signaling pathway and the inhibitory action of pyridine derivatives on PIM-1 Kinase.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Validating the Purity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: A Comparative Guide to Elemental Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical strategy.
Data Presentation: A Comparative Overview
The purity of a synthesized batch of this compound was assessed using elemental analysis and corroborated with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.
Table 1: Elemental Analysis of this compound
| Element | Theoretical Mass % | Experimental Mass % (Batch A) | Deviation |
| Carbon (C) | 51.78 | 51.65 | -0.13 |
| Hydrogen (H) | 5.92 | 5.98 | +0.06 |
| Nitrogen (N) | 10.98 | 10.89 | -0.09 |
| Bromine (Br) | 31.32 | 31.48 | +0.16 |
Note: The acceptable deviation for elemental analysis is typically within ±0.4% of the theoretical value.[1]
Table 2: Comparison of Purity Assessment by Different Analytical Techniques
| Analytical Method | Purity of Batch A (%) | Principle of Detection | Key Advantages |
| Elemental Analysis | >99.5 (inferred) | Combustion and detection of elemental gases | Provides fundamental confirmation of elemental composition. |
| HPLC (UV, 254 nm) | 99.7 | UV absorbance of the analyte | High sensitivity and resolving power for non-volatile impurities.[2][3] |
| GC-MS | 99.6 | Mass-to-charge ratio of fragmented ions | Excellent for identifying volatile and thermally stable impurities. |
| ¹H qNMR (400 MHz) | 99.5 | Integration of specific proton signals against a certified standard | Highly accurate and precise, requires a suitable internal standard. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Elemental Analysis (CHNX) Protocol
Elemental analysis for Carbon, Hydrogen, and Nitrogen is performed via combustion analysis.[4] Halogen (Bromine) content can be determined by various methods, including combustion followed by titration or ion chromatography.
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is dropped into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process leads to the complete combustion of the organic material.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, and NOx) are passed through a series of scrubbers and catalysts to remove interfering substances and to reduce NOx to N₂. The purified gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).
-
Bromine Analysis: For bromine determination, after combustion, the resulting hydrogen bromide (HBr) is absorbed into a solution and titrated, or analyzed by ion chromatography.
-
Calculation: The mass percentages of C, H, N, and Br are calculated from the detector response and the initial sample weight.
High-Performance Liquid Chromatography (HPLC) Protocol
-
System: An Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Waters XBridge C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of the compound is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
System: A Shimadzu GCMS-QP2010 Ultra or equivalent.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol.
Quantitative ¹H NMR (qNMR) Protocol
-
System: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: A sufficient number of scans are acquired with an appropriate relaxation delay to ensure complete relaxation of all relevant protons.
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound.
References
Cross-Validation of Analytical Methods for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative analysis of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Each method's principles, experimental protocols, and performance characteristics are detailed to assist researchers in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.
Experimental Protocol: HPLC
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a pH modifier like formic acid is effective. For mass spectrometry detection, volatile buffers like ammonium formate should be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is appropriate for the pyridine chromophore.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a known concentration.
Performance Data (Hypothetical)
The following data is extrapolated from validated methods for structurally similar compounds, such as (4-Bromophenyl){pyridine-2-yl}acetonitrile, and represents expected performance for a validated HPLC method for this compound.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 105.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural identification.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane or methanol.
Performance Data (Estimated)
The following performance data is estimated based on typical validated GC-MS methods for similar amine-containing and heterocyclic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte without the need for a chemically identical reference standard.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
-
Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
Performance Data
qNMR is recognized for its high accuracy and precision when performed correctly.
| Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | Not applicable (direct measurement) |
| Accuracy (% Bias) | Typically < 1.0% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | Dependent on instrument and experiment time, typically in the µg/mL range |
| Limit of Quantification (LOQ) | Dependent on instrument and experiment time, typically in the µg/mL range |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique primarily used for the qualitative identification of organic compounds by analyzing the absorption of infrared radiation by their chemical bonds.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal. For transmission measurements, the sample can be prepared as a thin film or a KBr pellet.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum serves as a "molecular fingerprint" of the compound. The positions and intensities of the absorption bands are compared with a reference spectrum of this compound for identification and purity assessment.
Performance Data
While FTIR can be used for quantitative analysis by creating a calibration curve based on the absorbance of a specific peak, it is generally less precise and sensitive for this purpose compared to the other methods discussed. Its primary strength lies in qualitative analysis.
| Parameter | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Linearity (R²) | Method dependent, generally lower than chromatographic methods |
| Accuracy (% Recovery) | Method dependent, generally lower than chromatographic methods |
| Precision (% RSD) | > 5.0% |
| Limit of Detection (LOD) | Significantly higher than chromatographic and NMR methods |
| Limit of Quantification (LOQ) | Significantly higher than chromatographic and NMR methods |
Method Comparison Summary
| Analytical Method | Principle | Primary Use | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis and purification. | High resolution, high sensitivity, suitable for non-volatile compounds. | Requires reference standards, can be time-consuming. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Quantitative and qualitative analysis of volatile compounds. | High sensitivity, provides structural information. | Not suitable for thermally labile or non-volatile compounds. |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute quantitative analysis and structural elucidation. | Primary method (no identical standard needed), high precision and accuracy. | Lower sensitivity than chromatographic methods, requires expensive instrumentation. |
| FTIR | Absorption of infrared radiation corresponding to molecular vibrations. | Qualitative identification and structural confirmation. | Rapid, non-destructive, provides a unique "fingerprint". | Limited quantitative capability, lower sensitivity. |
Workflow and Logic Diagrams
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to Palladium Catalyst Efficiency in Cross-Coupling Reactions with 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forming carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of various palladium catalysts for reactions involving 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and structurally similar bromopyridine derivatives. The data presented herein is collated from a range of studies to offer insights into catalyst performance across different reaction types, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. Below is a summary of quantitative data from various studies on bromopyridine derivatives, offering a comparative look at the performance of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 95% EtOH | Reflux | 12 | 85 | [1] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60-80 | [2] |
| Pd(OAc)₂ | 3-Bromopyridine | Potassium Phenyltrifluoroborate | K₂CO₃ | Water | 100 | 2 | 92 | [1] |
| SPhos-based Catalyst | 2-chloro-4-aminopyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [3] |
Table 2: Heck Reaction of Bromopyridines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Supramolecular Pd(OAc)₂/Ligand L | 3-Bromopyridine | Butyl acrylate | K₂CO₃ | Toluene | 130 | 1 | 78 | [4] |
| Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | Aryl bromides | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | ~90 | [5] |
| Frech Catalyst (PCP Pincer) | 5-iodo-3,4-dimethoxybenzyl-pyrimidine | Various olefins | N-ethylpiperidine | DMF | 140-150 | 16-20 | >90 | [6] |
| Pd(OAc)₂ | Bromobenzene | Styrene | K₃PO₄ | THF | 40 | 12 | 17 | [5] |
Table 3: Sonogashira Coupling of Bromopyridines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Terminal alkynes | Et₃N | DMF | 100 | 3 | 72-96 | [7] |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl iodides/bromides | Phenylacetylene | Piperidine | Water | RT | - | 93-98 | [8] |
| Nanosized MCM-41 Anchored Pd Bipyridyl Complex / CuI / PPh₃ | Aryl halides | Phenylacetylene | Et₃N | DMF | 50 | 3 | >90 | [9] |
| Pd(dppf)Cl₂ / CuI | 3-Bromopyridine | Phenylacetylene | Et₃N | THF | 65 | 18 | 85 | [10] |
Table 4: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | [11] |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | NaOt-Bu | Toluene | 100 | 0.17 (MW) | 92 | [12] |
| Pd₂(dba)₃ / BINAP | Aryl Bromide | Primary/Secondary Amines | NaOt-Bu | Toluene | 80 | - | 79-94 | [13] |
| [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P | 3-bromo-1-phenylbutane | Benzophenone imine | Cs₂CO₃ | t-Amyl alcohol | 100 | 24 | 89 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each of the discussed cross-coupling reactions, based on the cited literature.
Suzuki-Miyaura Coupling
-
Catalyst System: Pd(OAc)₂ / PPh₃
-
Procedure: To a solution of 3-bromopyridine (1.0 mmol) in 95% ethanol (10 mL) is added phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol). The mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]
Heck Reaction
-
Catalyst System: Supramolecular Pd(OAc)₂ / Ligand L
-
Procedure: In a glovebox, a vial is charged with 3-bromopyridine (0.1 mmol), the supramolecular ligand L (0.02 mmol), and Pd(OAc)₂ (0.01 mmol). Toluene (1 mL), butyl acrylate (0.3 mmol), and K₂CO₃ (0.3 mmol) are added. The vial is sealed and heated at 130 °C for 1 hour. After cooling, the reaction mixture is filtered and the solvent is evaporated. The crude product is purified by flash chromatography.[4]
Sonogashira Coupling
-
Catalyst System: Pd(CF₃COO)₂ / PPh₃ / CuI
-
Procedure: To a round-bottomed flask are added Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). The flask is evacuated and backfilled with nitrogen. DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. 2-Amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) are then added, followed by Et₃N (1.0 mL). The reaction mixture is heated at 100 °C for 3 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[7]
Buchwald-Hartwig Amination
-
Catalyst System: Pd₂(dba)₃ / RuPhos
-
Procedure: In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and LiHMDS (1.2 mmol). THF (1 mL) is added, and the mixture is stirred for 5 minutes. A solution of 3-bromo-2-aminopyridine (1.0 mmol) and morpholine (1.2 mmol) in THF (1 mL) is then added. The reaction is stirred at 65 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by chromatography.[11]
Visualizing the Experimental Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from reactant preparation to product purification.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycle is the heart of these transformations. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of a palladium catalyst system for reactions with this compound and its analogs is a critical parameter that dictates the efficiency and success of the transformation. While this guide provides a comparative overview based on available literature for similar substrates, it is imperative for researchers to perform their own optimization studies for the specific substrate of interest. Factors such as steric hindrance from the piperidin-1-ylmethyl group and the electronic nature of the pyridine ring can significantly influence catalyst performance. The data and protocols presented here serve as a valuable starting point for developing robust and high-yielding cross-coupling methodologies in the synthesis of novel pyridine-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
In-silico prediction versus experimental measurement of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine properties
An Evaluation of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and a Surrogate, 3-Bromopyridine
In modern drug discovery and development, a comprehensive understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical for success. While experimental measurement remains the gold standard, in-silico prediction models offer a rapid and cost-effective means to prioritize and profile compounds in the early stages. This guide provides a direct comparison between computationally predicted and experimentally measured properties, using the novel compound This compound as the primary subject for in-silico analysis and 3-Bromopyridine as a surrogate for which public experimental data is available.
Note on Data Availability: Publicly available experimental data for this compound is limited. Therefore, this guide utilizes its structural predecessor, 3-Bromopyridine, to illustrate the comparison with established experimental values.
Data Presentation: Physicochemical Properties
The following tables summarize the in-silico predicted properties for this compound and compare the predicted versus experimental properties for the surrogate molecule, 3-Bromopyridine. Predictions were generated using the SwissADME and pkCSM web servers.
Table 1: In-Silico vs. Experimental Data for 3-Bromopyridine
| Property | In-Silico Prediction (SwissADME) | In-Silico Prediction (pkCSM) | Experimental Value |
| Molecular Weight | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol |
| logP (Octanol/Water) | 1.59 | 1.73 | 1.6[1][2] |
| Water Solubility (logS) | -2.01 | -1.95 | -1.71 (Calculated from 31 g/L)[3] |
| pKa (Most Basic) | 2.85 | Not Provided | 2.84[1] |
Table 2: In-Silico Predicted Properties for this compound
| Property | In-Silico Prediction (SwissADME) | In-Silico Prediction (pkCSM) |
| Molecular Weight | 255.17 g/mol | 255.17 g/mol |
| logP (Octanol/Water) | 2.75 | 2.98 |
| Water Solubility (logS) | -3.45 | -3.82 |
| pKa (Most Basic) | 8.75 | Not Provided |
| Topological Polar Surface Area | 16.13 Ų | 16.13 Ų |
| Bioavailability Score | 0.55 | Not Provided |
Data Presentation: ADMET Properties
The ADMET profiles for both molecules were predicted to provide insights into their potential pharmacokinetic and toxicity profiles.
Table 3: Predicted ADMET Profile for 3-Bromopyridine
| Parameter | Prediction (SwissADME) | Prediction (pkCSM) |
| GI Absorption | High | High (94.5%) |
| BBB Permeant | Yes | Yes |
| P-gp Substrate | No | No |
| CYP1A2 Inhibitor | No | No |
| CYP2C9 Inhibitor | Yes | No |
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | No | No |
| AMES Toxicity | Not Provided | No |
| hERG I Inhibitor | Not Provided | No |
Table 4: Predicted ADMET Profile for this compound
| Parameter | Prediction (SwissADME) | Prediction (pkCSM) |
| GI Absorption | High | High (92.1%) |
| BBB Permeant | Yes | Yes |
| P-gp Substrate | No | Yes |
| CYP1A2 Inhibitor | No | No |
| CYP2C9 Inhibitor | No | No |
| CYP2D6 Inhibitor | Yes | Yes |
| CYP3A4 Inhibitor | No | No |
| AMES Toxicity | Not Provided | No |
| hERG I Inhibitor | Not Provided | Yes |
Experimental Protocols
Detailed methodologies for the key experimental measurements cited for 3-Bromopyridine are provided below.
1. Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration. A calibrated pH meter with a suitable electrode is used to monitor the pH of a solution of the compound (e.g., 0.01 M in a co-solvent system like methanol/water if solubility is low) as a standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added. The pH is recorded after each addition of the titrant. The equivalence point is determined from the titration curve (pH vs. volume of titrant), and the pKa is calculated as the pH at which the compound is half-neutralized.
2. Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of lipophilicity.
-
Preparation: A saturated solution of n-octanol in water and water in n-octanol are prepared to form the two phases.
-
Procedure: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached and then centrifuged to ensure complete phase separation.
-
Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
3. Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
Aqueous solubility is determined by adding an excess amount of the solid compound to a known volume of purified water (or a buffer of specific pH) in a sealed flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the clear filtrate is then quantified using a validated analytical method like HPLC-UV.
In-Silico Methodologies
1. SwissADME
SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness.[4][5] For predictions like lipophilicity (iLOGP, XLOGP3), it uses a combination of atomistic, topological, and fragmental methods.[4][6] Water solubility (logS) is predicted using topological models like ESOL.[6] Pharmacokinetic properties are predicted using a combination of established rules (e.g., Lipinski's rule of five) and in-house predictive models based on machine learning algorithms like Support Vector Machines (SVM).[7]
2. pkCSM
pkCSM is a web server that uses a novel approach based on graph-based signatures to predict a wide range of ADMET properties.[7][8] The tool represents small molecules using these signatures, which encode distance patterns between atoms. These representations are then used to train predictive models for properties including aqueous solubility, intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and various toxicity endpoints.[8] The models are built from large datasets of experimentally determined properties and offer robust predictive power.[8]
Visualizations
Caption: Workflow comparing in-silico prediction with experimental measurement of compound properties.
Caption: Hypothetical signaling pathway modulated by a GPCR antagonist like the subject compound.
References
- 1. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromopyridine [stenutz.eu]
- 3. 3-Bromopyridine, 98+% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. SwissADME [swissadme.ch]
- 8. pkCSM [biosig.lab.uq.edu.au]
Comparative Analysis of Structure-Activity Relationships in 3-Substituted-5-(piperidin-1-ylmethyl)pyridine Analogs and Related Nicotinic Acetylcholine Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. Due to a lack of specific published data on this exact compound, this guide focuses on structurally similar pyridine and piperidine derivatives that target nicotinic acetylcholine receptors (nAChRs), offering insights into the chemical modifications influencing receptor binding and functional activity.
The modulation of nicotinic acetylcholine receptors (nAChRs) is a critical area of research for the development of therapeutics for neurological disorders, pain, and addiction.[1] Pyridine and piperidine moieties are common scaffolds in the design of nAChR ligands.[2] Understanding the structure-activity relationships of these compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Analysis of Related Pyridine Analogs
The affinity of pyridine-based ligands for nAChRs is significantly influenced by the nature and position of substituents on the pyridine ring. Studies on 5-substituted pyridyl ethers and related compounds have demonstrated that modifications at the C5 position can dramatically affect binding affinity for the α4β2 nAChR subtype.
Table 1: SAR of 5-Substituted Pyridyl Ether Analogs Targeting α4β2 nAChR
| Compound ID | 5-Position Substituent | Azacycle | IC50 (nM) at α4β2 nAChR | Reference |
| 1 | H | (R)-3-pyrrolidinyl-oxy | >10,000 | [3] |
| 27f | 2-chloro-3-(4-cyanophenyl) | (R)-3-pyrrolidinyl-oxy | 22 | [3] |
| Analog A | Phenyl | (R)-3-pyrrolidinyl-oxy | 0.69 | [4] |
| Analog B | 3-Pyridyl | (R)-3-pyrrolidinyl-oxy | 0.22 | [5] |
| Analog C | 4-Pyridyl | (R)-3-pyrrolidinyl-oxy | 0.81 | [5] |
This table summarizes data from various sources on related pyridine analogs to infer potential SAR trends for the target compound.
The data suggests that bulky aromatic substituents at the C5 position of the pyridine ring are well-tolerated and can enhance binding affinity.[4] For instance, the introduction of a phenyl group significantly improves potency. Furthermore, the electronic properties of these substituents play a role, as seen in the high affinity of the 2-chloro-3-(4-cyanophenyl) analog.[3]
Experimental Protocols
The evaluation of nAChR ligands typically involves a combination of radioligand binding assays to determine binding affinity and functional assays to assess agonist or antagonist activity.
Radioligand Binding Assay Protocol ([³H]Epibatidine)
This assay is commonly used to determine the binding affinity of test compounds for nAChRs.
-
Preparation of Membranes: Membranes from cells expressing the target nAChR subtype (e.g., HEK cells stably expressing α4β2 nAChRs) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]epibatidine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6][7]
Functional Assay Protocol (Calcium Flux Assay)
This assay measures the ability of a compound to activate or inhibit nAChR function by detecting changes in intracellular calcium levels.
-
Cell Plating: Cells expressing the nAChR of interest are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium concentration changes, are measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.[8][9]
Visualizing Key Processes
Experimental Workflow for nAChR Ligand Evaluation
References
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]
A Comparative Guide to the Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: Established Methods vs. a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a valuable building block in medicinal chemistry and drug development. We will explore a conventional two-step method involving nucleophilic substitution and a more streamlined, though not formally novel, approach via reductive amination. This comparison aims to inform researchers on the efficiency, practicality, and potential yields of each pathway, supported by detailed experimental protocols and data.
Method 1: Nucleophilic Substitution Pathway
This established two-step method first involves the synthesis of a key intermediate, 3-bromo-5-(bromomethyl)pyridine, followed by a nucleophilic substitution reaction with piperidine.
Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine
The precursor, 3-bromo-5-(bromomethyl)pyridine, can be synthesized from 3-bromo-5-methylpyridine via a radical bromination reaction.
Experimental Protocol:
A solution of 3-bromo-5-methylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (1 equivalent) and a radical initiator like azobisisobutyronitrile (AIBN) (catalytic amount). The reaction mixture is heated to reflux (approximately 77°C) for several hours. After completion, the mixture is filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine. Purification can be achieved through crystallization or chromatography.
Step 2: Nucleophilic Substitution with Piperidine
Experimental Protocol:
To a solution of 3-bromo-5-(bromomethyl)pyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), piperidine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) (2-3 equivalents) are added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Method 2: Reductive Amination Pathway
This approach offers a more direct route to the target molecule by reacting 3-bromo-5-formylpyridine with piperidine in the presence of a reducing agent.
Step 1: Synthesis of 3-Bromo-5-formylpyridine
The aldehyde precursor, 3-bromo-5-formylpyridine, can be prepared by the oxidation of 3-bromo-5-(hydroxymethyl)pyridine.
Experimental Protocol:
3-bromo-5-(hydroxymethyl)pyridine (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as manganese dioxide (MnO₂) (5-10 equivalents) is added, and the suspension is stirred vigorously at room temperature for several hours to overnight. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated to give 3-bromo-5-formylpyridine, which can often be used in the next step without further purification.
Step 2: Reductive Amination with Piperidine
Experimental Protocol:
To a solution of 3-bromo-5-formylpyridine (1 equivalent) and piperidine (1.1-1.2 equivalents) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise at room temperature. The reaction is stirred for several hours to overnight. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.
Performance Comparison
| Parameter | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 3-bromo-5-methylpyridine, NBS, piperidine | 3-bromo-5-(hydroxymethyl)pyridine, oxidant, piperidine, reducing agent |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Step 1: Reflux; Step 2: Room Temperature | Step 1: Room Temperature; Step 2: Room Temperature |
| Key Reagents | NBS, AIBN, K₂CO₃ | MnO₂, NaBH(OAc)₃ |
| Overall Yield (indicative) | Moderate to Good | Good to Excellent |
| Purity (after chromatography) | High | High |
| Scalability | Generally scalable, though radical reactions can sometimes be challenging on a large scale. | Readily scalable. |
| Safety Considerations | Use of toxic carbon tetrachloride (can be substituted with other solvents); radical initiator requires careful handling. | MnO₂ is a strong oxidant; NaBH(OAc)₃ is moisture-sensitive. |
Experimental Workflows
Conclusion
Both the nucleophilic substitution and reductive amination pathways are viable for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
The reductive amination route is often preferred for its milder reaction conditions in the final step and potentially higher overall yields. The one-pot nature of the reductive amination step (combining imine formation and reduction) also contributes to its efficiency.
The nucleophilic substitution pathway, while a classic and reliable method, involves a radical bromination step that may require more careful control and optimization, especially on a larger scale.
Ultimately, the selection of the synthetic route will be guided by the specific needs and capabilities of the research or production environment. This guide provides the foundational information to make an informed decision for the efficient synthesis of this important chemical intermediate.
A Comparative Review of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and Other Heterocyclic Building Blocks in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with nitrogen-containing rings like pyridine being particularly prevalent in FDA-approved drugs. The strategic functionalization of these core structures is paramount for tuning pharmacological activity, selectivity, and pharmacokinetic properties. Among the vast arsenal of synthetic tools available, halogenated heterocyclic building blocks serve as versatile intermediates, primarily due to their amenability to transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine against other key heterocyclic building blocks, offering insights into their relative performance, supported by physicochemical data and established experimental protocols.
Physicochemical Properties: A Comparative Overview
The selection of a building block often begins with an assessment of its fundamental physical and chemical properties. These parameters influence reaction conditions, solubility, and ultimately, the characteristics of the final compound. The following table summarizes key data for this compound and a selection of alternative halogenated heterocyclic building blocks.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | C₁₁H₁₅BrN₂ | 255.15 | N/A | N/A |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | -27 | 173-174 | |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | -43 | 148[1] | |
| 3-Iodopyridine | C₅H₄IN | 204.99 | 53-56[2][3] | 215.4 | |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | -10[4] | 149-151[4] | |
| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 67-73[2] | 168[2] | |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 62-66[3] | 75-76 (10 mmHg)[3] |
Synthetic Utility and Reactivity in Cross-Coupling Reactions
The primary utility of these halogenated heterocycles lies in their ability to participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The nature of the halogen and the electronic properties of the heterocyclic ring are critical determinants of their reactivity.
General Reactivity Trend: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl . This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, iodo-substituted heterocycles like 3-iodopyridine often react under milder conditions or with lower catalyst loadings compared to their bromo and chloro counterparts. While chloro-substituted building blocks are often more cost-effective, they typically require more forcing reaction conditions and specialized catalyst systems to achieve comparable yields to bromo-derivatives.[5][6]
Influence of the Heterocyclic Core: The electronic nature of the heterocyclic ring also plays a significant role. Pyridine, being an electron-deficient system, can sometimes present challenges in oxidative addition compared to more electron-rich systems like thiophene. However, the position of the halogen is also crucial. For instance, 2- and 4-halopyridines can be more reactive than 3-halopyridines in some coupling reactions due to the electronic influence of the nitrogen atom.[5] Pyrimidines, with two nitrogen atoms, are even more electron-deficient, which can influence their reactivity profile in palladium-catalyzed reactions.[7]
The Role of the Piperidin-1-ylmethyl Substituent: In the case of this compound, the piperidine moiety introduces several key features. Piperidine and its derivatives are prevalent in many pharmaceuticals and are known to enhance properties like solubility and bioavailability.[8] From a synthetic standpoint, the basic nitrogen of the piperidine can potentially coordinate to the palladium catalyst, which may influence the reaction kinetics. However, its position at the 5-position, meta to the bromine, means its electronic effect on the C-Br bond is less pronounced than substituents at the ortho or para positions. The primary advantage of this substituent is that it is often a desirable pharmacophore to incorporate into the final molecule.
The following table provides a qualitative comparison of the reactivity of the selected building blocks in typical Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
| Building Block | Relative Reactivity in Suzuki-Miyaura | Relative Reactivity in Buchwald-Hartwig | Key Considerations |
| This compound | Good | Good | Piperidine moiety may require careful choice of base to avoid side reactions. |
| 3-Bromopyridine | Good | Good | A standard, versatile building block.[5] |
| 3-Chloropyridine | Moderate | Moderate | Requires more active catalyst systems and often higher temperatures.[5] |
| 3-Iodopyridine | Excellent | Excellent | Highly reactive, allowing for milder conditions, but may be less stable and more expensive. |
| 2-Bromothiophene | Excellent | Excellent | Electron-rich ring can facilitate oxidative addition; a key intermediate for drugs like clopidogrel.[9][10] |
| 5-Bromopyrimidine | Good | Good | Electron-deficient ring can influence reactivity; used in synthesis of kinase inhibitors.[11] |
| 2-Chloropyrimidine | Moderate | Moderate | Amenable to SNAr reactions as well as cross-coupling; a versatile intermediate.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for two of the most common and powerful cross-coupling reactions employed in drug discovery.
General Protocol for Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the heterocyclic building block and a boronic acid or ester derivative.
Reaction: Heteroaryl-Br + Aryl-B(OH)₂ --(Pd Catalyst, Base)--> Heteroaryl-Aryl
Procedure:
-
To an oven-dried reaction vessel, add the heteroaryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water (e.g., 4:1 ratio).
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
General Protocol for Buchwald-Hartwig Amination
This reaction is a powerful method for forming a new carbon-nitrogen bond between the heterocyclic building block and an amine.
Reaction: Heteroaryl-Br + R¹R²NH --(Pd Catalyst, Ligand, Base)--> Heteroaryl-NR¹R²
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., [Pd₂(dba)₃], 0.02 equiv), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).[1]
-
Add the heteroaryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture with stirring at a temperature typically between 80 and 110 °C.[1]
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired amino-heterocycle.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of these building blocks in synthetic chemistry.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The role of heterocyclic building blocks in the drug discovery pipeline.
Conclusion
This compound stands out as a valuable building block in drug discovery, combining the reliable reactivity of a bromopyridine for cross-coupling with the desirable pharmacokinetic profile often associated with the piperidine moiety. Its utility is comparable to other standard brominated heterocycles like 3-bromopyridine and 2-bromothiophene. The choice between this and other building blocks will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. While iodo-derivatives offer higher reactivity, they come at a higher cost and potentially lower stability. Chloro-derivatives, though economical, necessitate more robust catalytic systems. The inclusion of the piperidin-1-ylmethyl group makes this particular building block an attractive option for directly incorporating a frequently utilized and beneficial scaffold into potential drug candidates, potentially streamlining the synthetic route to complex, biologically active molecules.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Pyrimidine, 5-bromo- (CAS 4595-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
Assessing the in-vitro metabolic stability of compounds derived from 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical early step in the journey from discovery to clinical application. This guide provides a comparative assessment of the in-vitro metabolic stability of compounds featuring the common pyridine-piperidine scaffold, offering insights into how structural modifications can influence their metabolic fate. While specific data on 3-Bromo-5-(piperidin-1-ylmethyl)pyridine derivatives is not publicly available, this guide draws on published data for structurally related compounds to provide a valuable comparative framework.
The pyridine ring and the piperidine moiety are ubiquitous in medicinal chemistry, valued for their ability to interact with a wide range of biological targets. However, these heterocyclic structures can also be susceptible to metabolic breakdown by hepatic enzymes, primarily the cytochrome P450 (CYP) family. This metabolic transformation can lead to rapid clearance of a compound from the body, reducing its therapeutic efficacy and potentially forming reactive metabolites with toxicological implications. Therefore, assessing metabolic stability early in the drug discovery process is paramount.
This guide will delve into the in-vitro metabolic stability of representative pyridine-containing compounds, presenting key data in a comparative format. It will also provide detailed experimental protocols for the assays used to generate this data and visualize the underlying workflows and pathways.
Comparative Metabolic Stability Data
The following table summarizes the in-vitro metabolic stability of several pyridine-containing compounds in human liver microsomes (HLM). These compounds have been selected from the literature to represent different structural classes and to illustrate how chemical modifications can impact metabolic clearance. The key parameters presented are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes.
| Compound | Scaffold | HLM t½ (min) | HLM CLint (μL/min/mg protein) | Reference Compound(s) |
| Phenyl-containing Precursor (Compound 1) | Phenyl | < 15 | High | 2-Pyridyl-substituted Analog (Compound 2) |
| 2-Pyridyl-substituted Analog (Compound 2) | Pyridine | 40 | Moderate | Pyrimidyl-substituted Analog (Compound 3) |
| Pyrimidyl-substituted Analog (Compound 3) | Pyrimidine | 111 | Low | Phenyl-containing Precursor (Compound 1) |
| Rupatadine | Pyridine-Piperidine | 3.2 | 517 | Saturated Analog (Compound 48) |
| Saturated Analog (Compound 48) | Azabicycloheptane-Piperidine | 35.7 | 47 | Rupatadine |
Data for Compounds 1, 2, and 3 are illustrative of scaffold hopping from a phenyl to a pyridine and then to a pyrimidine ring to improve metabolic stability, as described by Yeung et al. and cited in a review.[1] Specific quantitative values are representative. Data for Rupatadine and its saturated analog are from a ChemRxiv publication.[2]
Experimental Protocols
The in-vitro metabolic stability of the compounds listed above is typically assessed using one of two primary methods: the liver microsomal stability assay or the hepatocyte stability assay. Both assays aim to mimic the metabolic environment of the liver, which is the primary site of drug metabolism in the body.
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[3] It is a widely used method in early drug discovery due to its relatively low cost and high-throughput nature.
Protocol:
-
Preparation of Reagents:
-
Test compounds are dissolved in an organic solvent, such as DMSO, to create stock solutions.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a continuous supply of the necessary cofactor for CYP enzyme activity.[3]
-
-
Incubation:
-
The test compound (typically at a final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Sampling and Quenching:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
-
Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
-
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as their necessary cofactors.[4][5] This provides a more comprehensive picture of a compound's metabolic fate.[4][5]
Protocol:
-
Hepatocyte Preparation:
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).
-
The viability of the hepatocytes is assessed to ensure the quality of the assay.
-
-
Incubation:
-
The test compound (typically at a final concentration of 1 µM) is added to a suspension of hepatocytes.
-
The incubation is carried out at 37°C in a shaking water bath or incubator to keep the cells in suspension.
-
-
Sampling and Quenching:
-
Aliquots of the hepatocyte suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5]
-
The reaction is quenched by adding a cold organic solvent.
-
-
Analysis:
-
Sample processing and analysis are similar to the microsomal stability assay, using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in-vitro metabolic stability assays.
Caption: General signaling pathway for drug metabolism in the liver.
Conclusion
The in-vitro metabolic stability of compounds containing pyridine and piperidine scaffolds is a critical parameter that can significantly influence their potential as drug candidates. As demonstrated by the comparative data, even subtle changes in the chemical structure, such as replacing a phenyl ring with a pyridine or saturating the pyridine ring, can lead to substantial improvements in metabolic stability. The use of standardized and well-validated in-vitro assays, such as the liver microsomal and hepatocyte stability assays, provides researchers with the necessary tools to assess these properties early in the drug discovery process. By understanding and optimizing for metabolic stability, scientists can increase the likelihood of developing safe and effective medicines.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Spectroscopic Analysis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and Its Precursors
This guide provides a detailed comparison of the spectroscopic data for the heterocyclic compound 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its synthetic precursors, 3-bromo-5-(chloromethyl)pyridine and piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The comparison includes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
| Spectroscopic Technique | Piperidine | 3-bromo-5-(chloromethyl)pyridine (and analogues) | This compound (Predicted/Analogous) |
| ¹H NMR (ppm) | ~2.79 (t, 4H, -CH₂-N-CH₂-), ~1.58-1.46 (m, 6H, -CH₂-CH₂-CH₂-) | Analog (3-bromo-5-methylpyridine): ~8.5 (s, 1H, H-2), ~7.9 (s, 1H, H-4), ~7.5 (s, 1H, H-6), ~2.4 (s, 3H, -CH₃). For the target, the -CH₂Cl protons would likely appear around 4.5-4.7 ppm. | Pyridine protons: ~8.5-7.5 (m, 3H), Methylene bridge (-CH₂-N): ~3.5-3.7 (s, 2H), Piperidine protons: ~2.4-2.6 (m, 4H) and ~1.4-1.6 (m, 6H). |
| ¹³C NMR (ppm) | ~47.9 (-CH₂-N-CH₂-), ~27.2 (-CH₂-CH₂-N-), ~25.1 (-CH₂-CH₂-CH₂-) | Analog (3-bromo-5-methylpyridine): ~150 (C-2), ~147 (C-6), ~138 (C-4), ~131 (C-5), ~120 (C-3), ~18 (-CH₃). For the target, the -CH₂Cl carbon would be expected around 45 ppm. | Pyridine carbons: ~150-120, Methylene bridge: ~60, Piperidine carbons: ~55, ~26, ~24. |
| IR (cm⁻¹) | ~3280 (N-H stretch), ~2930, ~2850 (C-H stretch), ~1450 (C-H bend) | Analog (3-bromo-5-chloropyridines): ~3100-3000 (aromatic C-H stretch), ~1600, ~1470 (C=C, C=N stretch), ~1100 (C-Br stretch), ~700 (C-Cl stretch). | ~3100-3000 (aromatic C-H stretch), ~2930, ~2850 (aliphatic C-H stretch), ~1600, ~1470 (C=C, C=N stretch), ~1100 (C-Br stretch). |
| Mass Spec (m/z) | M⁺ = 85 | M⁺ for C₆H₅BrClN is 204/206. A reported ESI-MS value shows [M+H]⁺ at 206.[1] | M⁺ for C₁₁H₁₅BrN₂ is 254/256. Expected fragmentation would involve loss of the piperidine ring or benzyl cleavage. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid compound or a few drops of a liquid sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][3] For compounds that are not readily soluble, gentle warming or sonication may be applied. Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples: Grind a small amount of the solid sample with potassium bromide (KBr) powder and press the mixture into a thin pellet. Alternatively, place the solid sample directly on an ATR crystal.
-
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.[5]
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[6] For non-volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source is used.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that causes extensive fragmentation, providing structural information.[7][8] Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.
-
Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Visualizing the Synthesis and Analysis Workflow
To better understand the relationship between the compounds and the process of their characterization, the following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general spectroscopic analysis workflow.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Inspect for tears or holes before use. | Protects against skin irritation and absorption.[1][2] |
| Eye Protection | Safety goggles or glasses with side shields. | Prevents splashes and eye irritation.[2] |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as halogenated organic waste.[3] Never dispose of this compound or its containers down the drain.[3]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a designated, properly labeled "Halogenated Organic Waste" container.[3]
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]
-
-
Container Labeling:
-
Clearly label the waste container with "Halogenated Organic Waste" and list the chemical name: "this compound".
-
Include any other chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Arranging for Disposal:
Spill Management
In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Collect the absorbed material and any contaminated items into the designated "Halogenated Organic Waste" container. For larger spills, contact your institution's EHS for assistance.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. nipissingu.ca [nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chamberlandresearch.com [chamberlandresearch.com]
Personal protective equipment for handling 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-(piperidin-1-ylmethyl)pyridine (CAS RN: 866327-70-0). The information herein is aggregated from safety data sheets of structurally similar compounds and general best practices for handling substituted pyridine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound before use.
Based on analogous compounds, this compound is expected to be a skin and eye irritant. Appropriate personal protective equipment is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated. | Minimizes inhalation of potentially harmful vapors or dust. |
Safe Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE as specified in Table 1.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat.
-
Don chemical safety goggles or a face shield.
-
Wear nitrile gloves, ensuring they are inspected for any defects before use.
-
-
Handling the Compound:
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust or vapors.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Accidental Release and Disposal Plan
In the event of a spill or at the end of its use, proper containment and disposal procedures must be followed.
Accidental Release Measures
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite).
-
For larger spills, dike the area to prevent spreading.
-
-
Cleanup:
-
Carefully scoop the absorbed material into a suitable container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of operations when handling this compound, emphasizing safety at each step.
Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.
Caption: A logical flow diagram for responding to an accidental spill of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

